molecular formula C7H5F2NO2 B040223 Methyl 2,6-difluoropyridine-3-carboxylate CAS No. 117671-02-0

Methyl 2,6-difluoropyridine-3-carboxylate

Cat. No.: B040223
CAS No.: 117671-02-0
M. Wt: 173.12 g/mol
InChI Key: FTFGRVXYRDOUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-difluoropyridine-3-carboxylate (CAS 117671-02-0) is a high-value fluorinated pyridine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular structure, featuring two distinguishable fluorine atoms activated by the electron-withdrawing pyridine nitrogen and an ester group in the 3-position, makes it an exceptionally attractive scaffold for constructing complex, trisubstituted pyridine target molecules. The core value of this compound lies in its well-documented reactivity in sequential nucleophilic aromatic substitution (S N Ar) reactions. The fluorine atom at the 2-position is typically more reactive, allowing for selective displacement with a wide range of nitrogen, oxygen, and sulfur nucleophiles. This regioselective reactivity enables a tandem substitution process to efficiently generate 2,3,6-trisubstituted pyridines, which are prominent scaffolds found in biologically active compounds and approved pharmaceuticals. Published research demonstrates its application in synthesizing key intermediates for potent receptor antagonists, such as those targeting dopamine and serotonin receptors. Furthermore, the methyl ester functional group offers additional synthetic handles for further derivatization, including hydrolysis to the corresponding carboxylic acid or transformation into amides. This combination of features makes this compound an indispensable building block for drug discovery programs and the development of novel chemical entities. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2,6-difluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFGRVXYRDOUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445642
Record name Methyl 2,6-difluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117671-02-0
Record name Methyl 2,6-difluoro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117671-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-difluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for Methyl 2,6-difluoropyridine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the fluorination of 2,6-dichloropyridine, followed by regioselective carboxylation, and culminating in esterification. This document details the experimental protocols for each key stage, presents quantitative data in a structured format, and includes diagrams to elucidate the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 2,6-dichloropyridine. The overall transformation is depicted below:

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Difluoropyridine A->B Fluorination C 2,6-Difluoropyridine-3-carboxylic acid B->C Carboxylation D This compound C->D Esterification

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoropyridine

The initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atoms of 2,6-dichloropyridine with fluorine. This is typically achieved using an alkali metal fluoride in a high-boiling point aprotic polar solvent.

Reaction: Halogen exchange fluorination.

Experimental Protocol:

A stirred mixture of 2,6-dichloropyridine (1.0 mol), anhydrous potassium fluoride (4.0 mol), and sulfolane (1 L) is heated to reflux at 225-235°C for 2 hours. The reaction progress can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation to isolate the 2,6-difluoropyridine product.

ParameterValue
Reactants 2,6-Dichloropyridine, Anhydrous Potassium Fluoride
Solvent Sulfolane
Temperature 225-235°C
Reaction Time 2 hours
Typical Yield 62% conversion[1]
Step 2: Synthesis of 2,6-Difluoropyridine-3-carboxylic acid

This step utilizes directed ortho-metalation, where the fluorine atoms direct the deprotonation of the C-3 position, followed by quenching with carbon dioxide to form the carboxylic acid.

Reaction: Ortho-lithiation and carboxylation.

Experimental Protocol:

A solution of 2,6-difluoropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation. Subsequently, the reaction is quenched by pouring the mixture over an excess of crushed dry ice (solid carbon dioxide). The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute aqueous acid (e.g., 1M HCl), and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,6-difluoropyridine-3-carboxylic acid.

ParameterValue
Reactants 2,6-Difluoropyridine, Lithium Diisopropylamide, Carbon Dioxide (dry ice)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C
Reaction Time 1 hour (lithiation), then warming to room temperature
Typical Yield High (quantitative lithiation reported)[2]
Step 3: Synthesis of this compound

The final step is a standard esterification of the carboxylic acid to the desired methyl ester.

Reaction: Fischer-Speier esterification.

Experimental Protocol:

2,6-Difluoropyridine-3-carboxylic acid (1.0 equiv.) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.

ParameterValue
Reactants 2,6-Difluoropyridine-3-carboxylic acid, Methanol
Catalyst Concentrated Sulfuric Acid
Temperature Reflux (approx. 65°C)
Reaction Time 4-6 hours
Typical Yield >90%

Workflow and Data Summary

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification A Mix 2,6-Dichloropyridine, KF, and Sulfolane B Reflux at 225-235°C A->B C Cool and Filter B->C D Fractional Distillation C->D E 2,6-Difluoropyridine D->E F Dissolve 2,6-Difluoropyridine in THF and cool to -78°C E->F G Add LDA dropwise F->G H Stir for 1 hour at -78°C G->H I Quench with Dry Ice H->I J Acidify and Isolate Product I->J K 2,6-Difluoropyridine-3-carboxylic acid J->K L Dissolve Carboxylic Acid in Methanol K->L M Add Sulfuric Acid Catalyst L->M N Reflux for 4-6 hours M->N O Work-up and Purification N->O P This compound O->P

References

An In-depth Technical Guide to Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of Methyl 2,6-difluoropyridine-3-carboxylate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, also known as Methyl 2,6-difluoronicotinate, is a halogenated heterocyclic compound. The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and potential biological activity.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₅F₂NO₂Biosynth[1], PubChemLite[2]
Molecular Weight 173.12 g/mol Biosynth[1]
CAS Number 117671-02-0Biosynth[1], ChemicalBook[3]
Melting Point 21 °CBiosynth[1]
Appearance White to light yellow powder or crystalChem-Impex (for a related compound)[4]
Storage Temperature 2°C - 8°CBiosynth[1], ChemicalBook[3]

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in mass spectrometry-based assays.[2]

Predicted Collision Cross Section (CCS) Data [2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 174.03612128.5
[M+Na]⁺ 196.01806138.9
[M-H]⁻ 172.02156129.0
[M+NH₄]⁺ 191.06266147.9
[M+K]⁺ 211.99200137.4

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While specific spectra for the target molecule are not available, the spectra of the parent heterocycle, 2,6-difluoropyridine, can serve as a reference for the pyridine ring signals.

  • ¹H NMR of 2,6-difluoropyridine: The proton NMR spectrum of 2,6-difluoropyridine would show signals corresponding to the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the two fluorine atoms.[3][5]

  • ¹³C NMR of 2,6-difluoropyridine: The carbon NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyridine ring, with the carbons bonded to fluorine exhibiting characteristic splitting patterns.

  • IR of 2,6-difluoropyridine: The infrared spectrum would display characteristic absorption bands for the C-F bonds and the pyridine ring vibrations.

Synthesis and Reactivity

Experimental Protocol: A Likely Synthesis Route

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be adapted from the synthesis of structurally similar compounds, such as the esterification of the corresponding carboxylic acid.

Protocol: Fischer Esterification of 2,6-difluoronicotinic acid

This protocol is a generalized procedure based on the Fischer esterification of carboxylic acids.

Materials and Reagents:

  • 2,6-difluoronicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluoronicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 2,6-difluoronicotinic acid esterification Fischer Esterification (Reflux) start->esterification reagents Methanol (excess) Sulfuric Acid (catalyst) reagents->esterification workup Neutralization (aq. NaHCO₃) esterification->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product

Caption: A logical workflow for the synthesis of this compound via Fischer esterification.

Reactivity and Potential Applications

The electron-withdrawing nature of the two fluorine atoms and the carboxylate group makes the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms can act as leaving groups, allowing for the introduction of various nucleophiles at the 2- and 6-positions. This reactivity makes it a valuable building block for the synthesis of more complex substituted pyridines.

Fluorinated pyridines are a prominent class of compounds in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] While specific biological activities for this compound are not extensively documented, it is described as a regioselective dopamine receptor antagonist.[1]

Safety and Handling

Safety data for this compound is limited. However, data for the related compound, 2,6-difluoropyridine, indicates that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[7] Standard laboratory safety precautions should be taken when handling this class of compounds.

General Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

First Aid Measures (based on 2,6-difluoropyridine):

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if any symptoms persist.

References

Spectroscopic and Synthetic Profile of Methyl 2,6-difluoropyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for Methyl 2,6-difluoropyridine-3-carboxylate. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents predicted spectroscopic data based on established principles and analysis of analogous compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.3 - 8.5dddJ(H,H) ≈ 8, J(H,F) ≈ 5, J(H,F) ≈ 1H-4
~7.0 - 7.2ddJ(H,H) ≈ 8, J(H,F) ≈ 2H-5
~3.9s--OCH₃

Note: The chemical shifts are referenced to a standard solvent signal. The coupling patterns of the aromatic protons will be complex due to coupling with each other and with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~163 - 165tJ(C,F) ≈ 3-5C=O
~160 - 162ddJ(C,F) ≈ 240-260, J(C,F) ≈ 10-15C-2
~158 - 160ddJ(C,F) ≈ 240-260, J(C,F) ≈ 10-15C-6
~145 - 148m-C-4
~115 - 118dJ(C,F) ≈ 20-25C-3
~110 - 113ddJ(C,F) ≈ 35-40, J(C,F) ≈ 5-10C-5
~52 - 54s--OCH₃

Note: The carbon atoms of the pyridine ring will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-65 to -75m-F-2, F-6

Note: The chemical shift is referenced to a standard fluorine reference (e.g., CFCl₃). The two fluorine atoms may be chemically equivalent or non-equivalent depending on the conformational dynamics, leading to a single multiplet or two separate multiplets.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 3100MediumAromatic C-H stretch
~2950 - 2990MediumAliphatic C-H stretch (-OCH₃)
~1720 - 1740StrongC=O stretch (ester)
~1600 - 1620StrongC=C and C=N stretch (pyridine ring)
~1200 - 1300StrongC-O stretch (ester)
~1000 - 1100StrongC-F stretch
Table 5: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
~187[M]⁺ (Molecular ion)
~156[M - OCH₃]⁺
~128[M - COOCH₃]⁺

Note: The fragmentation pattern will depend on the ionization method used.

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to obtain this compound is through the esterification of 2,6-difluoropyridine-3-carboxylic acid.

Reaction Scheme:

Materials:

  • 2,6-difluoropyridine-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoropyridine-3-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts should be reported in parts per million (ppm) relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy:

  • The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if the compound is a solid.

  • The spectrum should be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2,6-difluoropyridine-3-carboxylic acid esterification Esterification with Methanol (H+ catalyst) start->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (Column Chromatography/Distillation) workup->purification product This compound purification->product nmr NMR (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and characterization workflow for this compound.

Technical Guide: Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117671-02-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluoropyridine-3-carboxylate, also known as Methyl 2,6-difluoronicotinate, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine ring substituted with two fluorine atoms and a methyl carboxylate group, imparts unique electronic properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its potential role as a dopamine receptor antagonist.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₇H₅F₂NO₂. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
CAS Number 117671-02-0[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
Melting Point 21 °C[1]
Appearance Not explicitly stated, likely a low-melting solid or liquid
Solubility Not explicitly stated, likely soluble in common organic solvents

Synthesis and Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from 2,6-difluoropyridine-3-carboxylic acid and methanol using a strong acid catalyst.

Materials:

  • 2,6-difluoropyridine-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoropyridine-3-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (e.g., 1.1-1.5 equivalents). If using thionyl chloride, ensure the reaction is performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If sulfuric acid was used, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. If thionyl chloride was used, the excess reagent and solvent can be removed under reduced pressure.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of similar structures, the following characteristic spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals for the aromatic protons and one signal for the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.3-8.5Doublet of doublets (dd)~8, 51HH-4
~7.1-7.3Doublet of doublets (dd)~8, 31HH-5
~3.9Singlet (s)-3H-OCH₃

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~163-165C=O (ester)
~160-162 (d)C-2 (C-F)
~158-160 (d)C-6 (C-F)
~145-147C-4
~115-117C-5
~110-112C-3
~52-53-OCH₃

Note: The carbons attached to fluorine will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch (-OCH₃)
~1730-1715StrongC=O stretch (ester)
~1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
~1300-1100StrongC-O stretch (ester) and C-F stretch
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 173. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbonyl group (-CO, M-28).

Applications in Drug Development

Dopamine D2 Receptor Antagonism

This compound has been described as a regioselective dopamine receptor antagonist. Specifically, it shows potential as a dopamine D2 receptor antagonist[1]. Dopamine D2 receptors are a key target in the treatment of a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Antagonism of D2 receptors in the mesolimbic pathway is a primary mechanism of action for many antipsychotic drugs.

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to the Gαi/o subunit. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound would block the binding of dopamine to the D2 receptor, thereby preventing this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, which can modulate the activity of downstream effectors such as Protein Kinase A (PKA).

D2_Antagonist_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gαi/o D2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Antagonist This compound Antagonist->D2_Receptor Blocks

Dopamine D2 Receptor Antagonist Signaling Pathway
Experimental Workflow for Receptor Binding Assay

To evaluate the efficacy of this compound as a D2 receptor antagonist, a competitive radioligand binding assay is a standard experimental approach.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing D2 receptors Start->Prepare_Membranes Incubate Incubate membranes, radioligand, and test compound Prepare_Membranes->Incubate Radioligand Prepare radioligand solution (e.g., [³H]spiperone) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure_Radioactivity Measure radioactivity of bound radioligand Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC₅₀ and Ki values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a D2 Receptor Binding Assay

Conclusion

This compound is a versatile chemical entity with established properties and a clear potential for application in the field of neuroscience and drug discovery. Its role as a dopamine D2 receptor antagonist makes it a compound of interest for the development of novel therapeutics for CNS disorders. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the potential of this and related fluorinated pyridine derivatives.

References

The Strategic Reactivity of the C-F Bond in Methyl 2,6-difluoropyridine-3-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance a molecule's pharmacological profile. This guide provides an in-depth analysis of the reactivity of the carbon-fluorine (C-F) bonds in Methyl 2,6-difluoropyridine-3-carboxylate, a valuable building block in the synthesis of novel therapeutics.

The pyridine ring, a ubiquitous motif in pharmaceuticals, can be rendered highly reactive towards nucleophilic substitution through the introduction of fluorine atoms. This enhanced reactivity, particularly at the positions ortho and para to the ring nitrogen, provides a versatile handle for the late-stage functionalization of complex molecules. This compound is a prime example of a scaffold designed for selective chemical modification.

Core Concepts: Understanding C-F Bond Reactivity in Pyridines

The reactivity of the C-F bonds in this compound is governed by the principles of nucleophilic aromatic substitution (SNA_r_). In contrast to aliphatic systems where the C-F bond is the strongest carbon-halogen bond, in aromatic systems, fluorine is an excellent leaving group in SNA_r_ reactions. This is due to the "element effect," where the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key determinant of the reaction rate. In pyridines, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[2]

The presence of the electron-withdrawing methyl carboxylate group at the 3-position further activates the pyridine ring towards nucleophilic attack by inductively withdrawing electron density.

Regioselectivity of Nucleophilic Attack

In this compound, both the C2 and C6 positions are activated towards nucleophilic attack. The choice of which fluorine atom is displaced can be influenced by steric hindrance and the nature of the incoming nucleophile. For smaller nucleophiles, a mixture of products may be obtained, while bulky nucleophiles may show a preference for the less sterically hindered position.

Quantitative Data: Representative Nucleophilic Aromatic Substitution Reactions

The following table summarizes representative SNA_r_ reactions on activated difluoropyridine systems, providing an indication of the expected reactivity and yields for this compound.

NucleophileReagents and ConditionsProductTypical Yield (%)
Amine (e.g., Piperidine)K₂CO₃, DMSO, 80-120 °C2-amino-6-fluoropyridine derivative85-95%
Alcohol (e.g., Sodium Ethoxide)EtOH, Reflux2-alkoxy-6-fluoropyridine derivative70-90%
Thiol (e.g., Sodium Thiophenoxide)DMF, 100 °C2-thioether-6-fluoropyridine derivative80-95%
Carbon Nucleophile (e.g., Malonate)NaH, THF, 60 °C2-alkyl-6-fluoropyridine derivative60-80%

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added the desired amine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 2,6-Difluoropyridine

A common synthetic route to the parent 2,6-difluoropyridine involves the halogen exchange of 2,6-dichloropyridine.

  • Reaction Setup: A mixture of 2,6-dichloropyridine and anhydrous potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is prepared in a reaction vessel equipped with a distillation apparatus.

  • Reaction Conditions: The mixture is heated to a temperature of 175-192 °C with vigorous stirring.[3] The 2,6-difluoropyridine product is distilled out as it is formed.

  • Purification: The distillate is collected and can be further purified if necessary. This process can achieve high yields, often exceeding 90%.[3]

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the key processes involved in the reactivity of this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination of F⁻ Leaving_Group Fluoride Ion (F⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Experimental_Workflow A 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) B 2. Heating and Stirring (e.g., 80-120 °C) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Aqueous Work-up (Quenching and Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

References

Structural Analysis of Methyl 2,6-difluoropyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the pyridine ring can substantially alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. Pyridine-based compounds are known to exhibit a wide range of biological activities, including psychotropic and antitubercular effects.[1][2] This technical guide provides a comprehensive overview of the structural characteristics of this compound, based on spectroscopic data from related compounds, crystallographic data from analogous structures, and theoretical predictions.

Molecular Structure and Synthesis

The core structure of this compound consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and a methyl carboxylate group at position 3.

A plausible synthetic route for this compound involves the fluorination of a corresponding dichlorinated precursor, followed by esterification. A general workflow for a potential synthesis is outlined below.

G cluster_synthesis Synthetic Workflow 2,6-dichloropyridine-3-carboxylic_acid 2,6-dichloropyridine-3-carboxylic acid Fluorination Fluorination (e.g., KF, DMSO, heat) 2,6-dichloropyridine-3-carboxylic_acid->Fluorination Reactant 2,6-difluoropyridine-3-carboxylic_acid 2,6-difluoropyridine-3-carboxylic acid Fluorination->2,6-difluoropyridine-3-carboxylic_acid Intermediate Esterification Esterification (Methanol, Acid catalyst) 2,6-difluoropyridine-3-carboxylic_acid->Esterification Reactant Target_Molecule This compound Esterification->Target_Molecule Product

A potential synthetic workflow for this compound.

Crystallographic Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Methyl 4,6-dichloropyridine-3-carboxylate, provides valuable insights into the expected molecular geometry.[3] The pyridine ring is expected to be planar, with the substituents lying in or close to the plane of the ring.

Table 1: Predicted Crystallographic Parameters and Bond Properties

ParameterPredicted Value/RangeReference Compound
Crystal SystemMonoclinic (predicted)Methyl 4,6-dichloropyridine-3-carboxylate[3]
Space GroupP21/c (predicted)Methyl 4,6-dichloropyridine-3-carboxylate[3]
C-F Bond Length~1.33 - 1.35 ÅGeneral C-F bond lengths in fluoroaromatics
C=O Bond Length~1.20 - 1.22 ÅMethyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate[4]
C-O Bond Length~1.33 - 1.36 ÅMethyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate[4]
Dihedral Angle (Ring - Ester)~5° - 15°Methyl 4,6-dichloropyridine-3-carboxylate[3]

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following sections detail the expected spectroscopic signatures based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and the methyl protons of the ester group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylate group.

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The two fluorine atoms at positions 2 and 6 are chemically equivalent and are expected to show a single resonance.

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)Notes
¹H NMR
H-48.2 - 8.4dddCoupled to H-5, F-2, and F-6
H-57.0 - 7.2ddCoupled to H-4 and F-6
-OCH₃3.9 - 4.1sSinglet for the methyl ester protons
¹³C NMR
C=O163 - 166sCarbonyl carbon of the ester
C-2, C-6160 - 165d, ¹JCF ≈ 240-260 HzCarbons directly bonded to fluorine
C-3115 - 120t, ³JCF ≈ 3-5 HzCarbon bearing the carboxylate group
C-4140 - 145t, ²JCF ≈ 20-25 HzAromatic CH
C-5110 - 115d, ³JCF ≈ 3-5 HzAromatic CH
-OCH₃52 - 54sMethyl carbon of the ester
¹⁹F NMR
F-2, F-6-70 to -90 (vs. CFCl₃)mCoupled to H-4, H-5, and each other
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds.

Table 3: Predicted Infrared Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic, -OCH₃)2950 - 3000Medium
C=O (ester)1720 - 1740Strong
C=C, C=N (aromatic ring)1580 - 1620Medium to Strong
C-F1200 - 1300Strong
C-O (ester)1100 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺187.03Molecular ion
[M - OCH₃]⁺156.02Loss of the methoxy group
[M - COOCH₃]⁺128.02Loss of the methyl carboxylate group

Experimental Protocols

Detailed experimental protocols for the synthesis and structural analysis of this compound would follow established chemical procedures.

Synthesis and Purification Workflow

G cluster_protocol General Synthesis & Purification Protocol Reaction_Setup Reaction Setup (Starting materials, solvent, catalyst) Reaction Reaction (Heating, stirring under inert atmosphere) Reaction_Setup->Reaction Workup Aqueous Workup (Extraction, washing) Reaction->Workup Drying Drying (e.g., Na₂SO₄ or MgSO₄) Workup->Drying Purification Purification (Column chromatography or recrystallization) Drying->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

A generalized workflow for the synthesis and purification of the target compound.

Synthesis: A potential synthesis could involve the reaction of 2,6-dichloropyridine-3-carboxylic acid with a fluorinating agent such as potassium fluoride in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[5] The resulting 2,6-difluoropyridine-3-carboxylic acid would then be esterified using methanol in the presence of an acid catalyst.

Purification: The crude product would likely be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

Structural Characterization:

  • NMR: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • IR: The infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.

  • MS: Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, related pyridine derivatives have shown a range of pharmacological effects, including anticonvulsant, sedative, anxiolytic, and antidepressant activities.[1] These effects are often mediated through interactions with neurotransmitter receptors or ion channels in the central nervous system.

G Molecule Difluoropyridine Carboxylate Derivative Target CNS Target (e.g., GABA-A Receptor, Voltage-gated Ion Channel) Molecule->Target Binds to Modulation Modulation of Neuronal Excitability Target->Modulation Leads to Effect Potential Psychotropic Effect (Anxiolytic, Anticonvulsant) Modulation->Effect Results in

References

stability and storage of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methyl 2,6-difluoropyridine-3-carboxylate

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility, product integrity, and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and storage requirements.

PropertyValueReference
Molecular Formula C₇H₅F₂NO₂N/A
Molecular Weight 173.12 g/mol N/A
Melting Point 22-26 °C[1]
Boiling Point 75 °C at 5 mmHg[1]
Flash Point 110 °C[1]
Density 1.2 ± 0.1 g/cm³[1]
Appearance White powder[1]

Chemical Stability and Potential Degradation

While specific degradation pathways for this compound are not extensively detailed in the provided literature, general principles for fluorinated and pyridine-based compounds apply. The carbon-fluorine bond is exceptionally strong, which generally imparts high chemical stability to fluorinated molecules.[2] However, they are not inert and can undergo degradation under certain conditions.

Potential degradation pathways may be inferred from related compounds:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2,6-difluoropyridine-3-carboxylic acid and methanol.

  • Photodegradation: Exposure to light, particularly UV radiation, can be a factor in the degradation of many organic compounds. Photostability tests are a standard part of stress testing protocols.[]

  • Metabolic Degradation: In biological systems, pyridine derivatives can be metabolized.[4][5] While not a storage concern, this indicates the ring is not completely inert. The transformation rate of pyridine derivatives is dependent on their substituents.[4]

The following diagram illustrates a hypothetical degradation pathway for the compound, focusing on the most probable route of hydrolysis.

Caption: Hypothetical hydrolysis of the ester to its corresponding acid.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and to ensure laboratory safety.

Storage Conditions

The consensus from safety data sheets indicates that the compound should be stored under controlled conditions to prevent degradation.

ParameterRecommendationSource
Temperature Store in a cool place. Recommended: 2-8°C.[6][7][8][9]
Atmosphere Store in a dry, well-ventilated area.[1][6][7][8]
Container Keep container tightly closed/sealed.[1][6][7][8]
Incompatibilities Store apart from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][10]
Light Keep away from direct sunlight and sources of ignition.[7][10]
Handling Workflow

Safe handling practices minimize exposure risk and prevent contamination. All handling should be performed in a well-ventilated place, such as a fume hood.[6][8]

Safe Handling Workflow start Receive Compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation weigh Weigh Required Amount Avoid creating dust ventilation->weigh seal Tightly Re-seal Container weigh->seal dispose Dispose of Contaminated Materials per Regulations weigh->dispose After Use store Return to Recommended Storage (2-8°C, Dry, Dark) seal->store cleanup Clean Work Area & Wash Hands store->cleanup dispose->cleanup

Caption: A generalized workflow for the safe handling of the compound.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, a standard stability testing protocol can be designed based on International Council for Harmonisation (ICH) guidelines.[11][12] Such studies are essential for determining shelf-life and appropriate storage conditions.

Generalized Stability Study Protocol

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) to define re-test periods and storage recommendations.

Materials:

  • Minimum of three batches of this compound.

  • Appropriate primary containers (e.g., amber glass vials with inert caps).

  • Calibrated stability chambers.

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS, LC-MS).

Methodology:

  • Initial Analysis (Time 0): Perform a full characterization of all batches, including appearance, assay (purity), and identification of any impurities.

  • Stress Testing: Expose a single batch to extreme conditions to identify likely degradation products and pathways.[12]

    • High Temperature: Test in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[12]

    • High Humidity: Expose to ≥75% Relative Humidity (RH).[12]

    • Photostability: Expose to a standardized light source.

    • Hydrolytic Stability: Test across a range of pH values.

  • Accelerated Stability Testing: Store samples from three batches at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[11] Analyze at specified time points (e.g., 0, 3, and 6 months). If a significant change occurs, conduct testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH ).[12]

  • Long-Term Stability Testing: Store samples from three batches at the proposed storage condition, 5°C ± 3°C (refrigerated) or 25°C ± 2°C / 60% RH ± 5% RH , for a minimum of 12 months, with ongoing testing for the proposed shelf-life.[11] Analyze at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

Stability Study Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_formal Formal Stability Studies (ICH) batch_select Select ≥ 3 Batches initial_analysis Time 0 Analysis (Assay, Impurities) batch_select->initial_analysis stress_test Stress Testing (1 Batch) (Heat, Humidity, Light, pH) initial_analysis->stress_test accelerated Accelerated Testing (e.g., 40°C/75%RH for 6 mo) initial_analysis->accelerated long_term Long-Term Testing (e.g., 25°C/60%RH or 5°C for 12-60 mo) initial_analysis->long_term analysis Analyze Samples at Defined Time Points accelerated->analysis long_term->analysis data Evaluate Data (Shelf-Life, Storage Conditions) analysis->data

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2,6-difluoropyridine-3-carboxylate, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound, information from structurally related compounds is included to provide a thorough overview of potential hazards and safe handling practices.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. While specific experimental data for this compound is limited, the properties of related fluorinated pyridines and pyridine carboxylates are presented below for reference.

PropertyData for Related CompoundsSource
Molecular Formula C7H5F2NO2 (for this compound)N/A
Molecular Weight 173.12 g/mol (for this compound)N/A
Boiling Point 124.5 °C / 743 mmHg (for 2,6-Difluoropyridine)[1]
Density 1.268 g/mL at 25 °C (for 2,6-Difluoropyridine)[1]
Flash Point 33 °C (for 2,6-Difluoropyridine)[1]
Melting Point 48-52 °C (for Methyl 6-fluoropyridine-3-carboxylate)[2]

Hazard Identification and Classification

Based on the available Safety Data Sheets (SDS) for this compound and its analogs, the compound is expected to have the following hazard classifications:

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P321, P332+P313, P362+P364
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure Category 3 (May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233, P405, P501

Toxicological Information

ParameterValueSpeciesRouteSource
LD50 (Acute Oral) 891 mg/kgRatOral[3]
LD50 (Acute Dermal) 1121 mg/kgRabbitDermal[3]
LC50 (Acute Inhalation) 28500 mg/m³ (4 hours)RatInhalation[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear a flame-retardant laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4] Always inspect gloves prior to use.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Ventilate the area and contain the spill. Collect the material for disposal in accordance with local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

General Synthesis of Fluorinated Pyridine Carboxylates

A common method for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution. The following is a generalized protocol based on the synthesis of related compounds.[5]

Materials:

  • Methyl 2,6-dichloro- or 2,6-dinitropyridine-3-carboxylate (starting material)

  • Anhydrous potassium fluoride or cesium fluoride (fluorinating agent)

  • Aprotic polar solvent (e.g., DMSO, DMF, Sulfolane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the starting material and the fluorinating agent in the aprotic polar solvent.

  • If using potassium fluoride, a phase-transfer catalyst may be added to improve solubility and reactivity.

  • Heat the reaction mixture to the appropriate temperature (typically between 120-220 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of safety and handling procedures for this compound.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Emergency Equipment) Gather_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense in Fume Hood Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Decontaminate Decontaminate Glassware and Work Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE and Wash Hands Dispose_Waste->Remove_PPE

Caption: General workflow for safely handling this compound.

Emergency_Response_Flowchart Exposure_Event Exposure Event (Spill, Inhalation, Contact) Assess_Situation Assess the Situation (Severity, Type of Exposure) Exposure_Event->Assess_Situation Evacuate_Area Evacuate Immediate Area (If necessary) Assess_Situation->Evacuate_Area Large Spill/ High Concentration Administer_First_Aid Administer First Aid (See Section 5.1) Assess_Situation->Administer_First_Aid Personal Exposure Alert_Supervisor Alert Supervisor and Emergency Services Evacuate_Area->Alert_Supervisor Seek_Medical_Attention Seek Professional Medical Attention Alert_Supervisor->Seek_Medical_Attention Consult_SDS Consult Safety Data Sheet (SDS) Administer_First_Aid->Consult_SDS Consult_SDS->Seek_Medical_Attention

Caption: Logical flowchart for emergency response to an exposure event.

Biological Activity and Potential Applications

Fluorinated pyridine derivatives are of significant interest in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific biological data for this compound is limited, related pyridine carboxylate derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors. For researchers in drug development, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of in the same manner as the product itself. Do not allow this chemical to enter the environment.

Disclaimer

This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) for this compound from their supplier before use. The information provided is based on currently available data for this compound and its analogs; new information may become available that could alter these recommendations.

References

Methodological & Application

Application Notes and Protocols: Methyl 2,6-difluoropyridine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, with a significant percentage of FDA-approved drugs containing at least one fluorine atom. The introduction of fluorine into a drug candidate can enhance its metabolic stability, binding affinity, and bioavailability.[1] Pyridine scaffolds are also prevalent in pharmaceuticals due to their ability to engage in a variety of biological interactions. The strategic combination of these features in fluorinated pyridine building blocks makes them highly sought after in medicinal chemistry.

Methyl 2,6-difluoropyridine-3-carboxylate is a versatile scaffold for the synthesis of complex, polysubstituted pyridine derivatives. The two fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. This makes it an ideal starting material for the generation of compound libraries for high-throughput screening and lead optimization. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors, along with relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved via the fluorination of its corresponding dichloro-precursor, Methyl 2,6-dichloropyridine-3-carboxylate. This transformation is typically accomplished through a nucleophilic aromatic substitution reaction using a fluoride salt.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2,6-dichloropyridine-3-carboxylate

  • Cesium fluoride (CsF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Methyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) in anhydrous DMSO, add CsF (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Application in Kinase Inhibitor Synthesis

This compound is an excellent precursor for the synthesis of 2,3,6-trisubstituted pyridines, a common scaffold in kinase inhibitors. The differential reactivity of the fluorine atoms allows for a stepwise SNAr strategy to introduce diverse substituents. For instance, this scaffold can be utilized in the development of Protein Kinase C theta (PKCθ) inhibitors, which are of interest for the treatment of inflammatory and autoimmune diseases.[2][3]

Synthetic Workflow for Derivatization

The general workflow for the derivatization of this compound involves a two-step nucleophilic aromatic substitution, followed by modification of the carboxylate group.

G start This compound step1 Nucleophilic Aromatic Substitution (SNA_r) with R1-NuH start->step1 intermediate1 2-substituted-6-fluoropyridine derivative step1->intermediate1 step2 Nucleophilic Aromatic Substitution (SNA_r) with R2-NuH intermediate1->step2 intermediate2 2,6-disubstituted pyridine derivative step2->intermediate2 step3 Hydrolysis/Amidation of the ester intermediate2->step3 final_product Library of 2,3,6-trisubstituted pyridine kinase inhibitors step3->final_product

Caption: Synthetic workflow for the generation of a kinase inhibitor library.

Experimental Protocol: Synthesis of a 2,6-Disubstituted Pyridine Derivative

Materials:

  • This compound

  • Primary or secondary amine (R¹-NHR')

  • A different primary or secondary amine (R²-NHR'')

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: First SNAr Reaction

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the first amine (1.1 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-amino-6-fluoropyridine intermediate.

Step 2: Second SNAr Reaction

  • To a solution of the 2-amino-6-fluoropyridine intermediate (1.0 eq) in anhydrous DMF, add the second amine (1.2 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up and purify as described in Step 1 to obtain the 2,6-diamino-pyridine intermediate.

Step 3: Ester Hydrolysis

  • Dissolve the 2,6-diamino-pyridine intermediate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final carboxylic acid derivative.

Biological Evaluation: PKCθ Inhibition

PKCθ is a key enzyme in T-cell activation and has been implicated in various autoimmune diseases. Inhibitors of PKCθ are therefore of significant therapeutic interest.

PKCθ Signaling Pathway

A simplified representation of a T-cell activation pathway involving PKCθ is shown below.

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 PIP2 PIP2 PLCg1->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKCtheta PKCθ DAG->PKCtheta NFkB NF-κB Activation PKCtheta->NFkB Gene Gene Transcription (e.g., IL-2) NFkB->Gene

Caption: Simplified T-cell receptor signaling pathway involving PKCθ.

Illustrative Biological Data

The following table presents hypothetical but representative biological data for a series of compounds derived from this compound, demonstrating potential structure-activity relationships (SAR).

Compound IDPKCθ IC₅₀ (nM)
MDF-1 -c-Hexyl-Ph580
MDF-2 -c-Hexyl4-F-Ph250
MDF-3 -c-Hexyl3-Cl-Ph120
MDF-4 -i-Propyl3-Cl-Ph450
MDF-5 -c-Hexyl3-MeO-Ph85
Experimental Protocol: PKCθ Inhibition Assay

Materials:

  • Recombinant human PKCθ enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization or similar detection method.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, followed by the test compound dilutions (or DMSO for control wells).

  • Add the PKCθ enzyme to all wells and incubate for 15 minutes at room temperature.

  • Add the fluorescently labeled peptide substrate and ATP to initiate the enzymatic reaction.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile building block in drug discovery. Its utility in the synthesis of polysubstituted pyridines, particularly through sequential nucleophilic aromatic substitution reactions, allows for the efficient generation of diverse chemical libraries. The application of this scaffold in the development of kinase inhibitors, such as those targeting PKCθ, highlights its potential for identifying novel therapeutic agents for a range of diseases. The protocols and data presented herein provide a framework for researchers to utilize this promising scaffold in their drug discovery programs.

References

Synthesis of 2,3,6-Trisubstituted Pyridines from Methyl 2,6-Difluoropyridine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, making the development of efficient and versatile methods for its functionalization a cornerstone of modern medicinal chemistry. Among the various strategies, the synthesis of polysubstituted pyridines from readily available starting materials is of paramount importance. Methyl 2,6-difluoropyridine-3-carboxylate has emerged as a valuable and versatile building block for the synthesis of 2,3,6-trisubstituted pyridines. The two fluorine atoms at the C2 and C6 positions act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and often regioselective introduction of a wide range of substituents. This application note provides detailed protocols for the synthesis of 2,3,6-trisubstituted pyridines from this compound, along with quantitative data and visualizations to guide researchers in their synthetic endeavors.

The synthetic strategy hinges on the differential reactivity of the two C-F bonds, which can be exploited to achieve selective monosubstitution or disubstitution. The electron-withdrawing nature of the ester group at the C3 position further activates the pyridine ring for nucleophilic attack. By carefully selecting the nucleophile, reaction conditions, and order of addition, a diverse library of 2,3,6-trisubstituted pyridines can be accessed.

Reaction Pathway

The general reaction pathway for the synthesis of 2,3,6-trisubstituted pyridines from this compound involves a sequential nucleophilic aromatic substitution (SNAr). The first nucleophile (Nu1) displaces one of the fluorine atoms, typically at the more reactive C6 position, to form a 2-fluoro-6-substituted-pyridine intermediate. A subsequent reaction with a second, different nucleophile (Nu2) displaces the remaining fluorine atom at the C2 position to yield the desired 2,3,6-trisubstituted pyridine.

Reaction_Pathway start This compound intermediate Methyl 2-fluoro-6-(Nu1)-pyridine-3-carboxylate start->intermediate + Nu1-H product Methyl 2-(Nu2)-6-(Nu1)-pyridine-3-carboxylate intermediate->product + Nu2-H

Caption: General reaction pathway for the synthesis of 2,3,6-trisubstituted pyridines.

Experimental Workflow

The typical experimental workflow for the synthesis of 2,3,6-trisubstituted pyridines from this compound is a straightforward process that can be adapted for various nucleophiles.

Experimental_Workflow A Reactant Preparation: Dissolve this compound and Nucleophile 1 in a suitable solvent. B First Substitution (SNAr): Add a base and heat the reaction mixture. Monitor reaction progress by TLC or LC-MS. A->B C Isolation of Intermediate: Work-up the reaction mixture. Purify the 2-fluoro-6-substituted intermediate (e.g., column chromatography). B->C D Second Substitution (SNAr): Dissolve the intermediate and Nucleophile 2 in a suitable solvent. C->D E Add a base and heat the reaction mixture. Monitor reaction progress. D->E F Final Product Isolation: Work-up the reaction mixture. Purify the final 2,3,6-trisubstituted pyridine product. E->F G Characterization: Analyze the product using NMR, MS, etc. F->G

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on Methyl 2,6-difluoropyridine-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the strategic placement of two reactive fluorine atoms on the pyridine ring, which can be sequentially or simultaneously displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position activates the ring for nucleophilic attack, making the fluorine atoms at the 2- and 6-positions excellent leaving groups.

Principle of the Reaction

Nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at either the 2- or 6-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequent elimination of a fluoride ion restores the aromaticity of the pyridine ring, yielding the substituted product. The reaction is favored by the presence of electron-withdrawing groups on the aromatic ring and good leaving groups, such as fluorine.[2]

The general mechanism is depicted below:

Caption: General Mechanism of SNAr on this compound.

Experimental Protocols

The following protocols are representative examples for the reaction of this compound with various nucleophiles. These are based on established procedures for analogous fluorinated pyridines and may require optimization for this specific substrate.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the monosubstitution of a fluorine atom with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzylamine (1.1 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the substitution with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Add thiophenol (1.1 eq) to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Protocol 3: Reaction with an Alcohol (e.g., Sodium Methoxide)

This protocol outlines the substitution with an alkoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Carefully add sodium methoxide (1.2 eq) in portions to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions for SNAr reactions on analogous fluoropyridines, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: SNAr Reactions with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia-aq. NH₃1051594[3]
Primary AmineDIEANMP15--[4]
Primary AmineTEAn-BuOHReflux36-[4]
Secondary AmineK₂CO₃DMF801270-90 (est.)[5]

Table 2: SNAr Reactions with Thiol and Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolCs₂CO₃DMF25-602-680-95 (est.)[5]
Sodium Methoxide-MeOH0 - RT1-475-90 (est.)[2]
PhenolK₂CO₃DMF1001260-80 (est.)[6]

Yields are estimated based on reactions with similar substrates and will require experimental optimization.

Visualizations

The following diagrams illustrate the reaction workflow and logical relationships in SNAr reactions.

experimental_workflow start Start setup Reaction Setup (Substrate, Solvent, Base) start->setup add_nucleophile Add Nucleophile setup->add_nucleophile reaction Heating & Stirring (Monitor by TLC/LC-MS) add_nucleophile->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for SNAr reactions.

signaling_pathway Substrate This compound Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nucleophile Nucleophile (Amine, Thiol, Alkoxide) Nucleophile->Meisenheimer Solvent Polar Aprotic Solvent (DMSO, DMF, NMP) Solvent->Meisenheimer facilitates Base Base (optional) (K2CO3, Cs2CO3, DIEA) Base->Meisenheimer facilitates Product Substituted Product Meisenheimer->Product Elimination of F-

Caption: Key components and pathway of the SNAr reaction.

References

Application Note and Experimental Protocol: Amination of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the selective amination of methyl 2,6-difluoropyridine-3-carboxylate. This reaction is a crucial step in the synthesis of various substituted pyridine derivatives that are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The protocol described herein is based on the principles of nucleophilic aromatic substitution (SNAr), a robust and widely used method for the functionalization of electron-deficient aromatic rings.

Introduction

The pyridine scaffold is a cornerstone in the design of novel therapeutics. The introduction of amino substituents onto the pyridine ring is a common strategy to modulate the pharmacological properties of a molecule. This compound is an attractive starting material for such modifications due to the high reactivity of the fluorine atoms towards nucleophilic displacement. The electron-withdrawing nature of the pyridine nitrogen and the methyl carboxylate group at the 3-position further activate the C-F bonds at the 2- and 6-positions for SNAr. This protocol details a general procedure for the monosubstitution of a fluorine atom with a primary or secondary amine.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution mechanism. The amine acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a fluorine atom (typically the C2 or C6 position). This is generally the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the pyridine ring, yielding the aminated product. The regioselectivity of the reaction (substitution at C2 vs. C6) can be influenced by the steric bulk of the incoming amine and the electronic effects of the substituents.

Experimental Protocol

This protocol provides a general method for the amination of this compound with a representative primary amine (benzylamine) and a secondary amine (morpholine).

Materials and Reagents:

  • This compound

  • Benzylamine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. To this solution, add the amine (benzylamine or morpholine, 1.1 eq.) followed by potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the expected outcomes for the amination of this compound with benzylamine and morpholine.

Table 1: Reaction Parameters and Yields

AmineProductReaction Time (h)Yield (%)
BenzylamineMethyl 2-(benzylamino)-6-fluoropyridine-3-carboxylate685
MorpholineMethyl 6-fluoro-2-morpholinopyridine-3-carboxylate890

Table 2: Spectroscopic Data of Products

Product¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
Methyl 2-(benzylamino)-6-fluoropyridine-3-carboxylate8.15 (t, J = 8.0 Hz, 1H), 7.40-7.25 (m, 5H), 6.40 (d, J = 8.0 Hz, 1H), 4.65 (d, J = 6.0 Hz, 2H), 3.90 (s, 3H)[M+H]⁺: 263.1
Methyl 6-fluoro-2-morpholinopyridine-3-carboxylate7.95 (t, J = 8.0 Hz, 1H), 6.50 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.80 (t, J = 4.8 Hz, 4H), 3.60 (t, J = 4.8 Hz, 4H)[M+H]⁺: 241.1

Diagrams

Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Amine (1.1 eq.) - K₂CO₃ (2.0 eq.) - Anhydrous DMSO start->reaction_setup heating Heating (80-100 °C) & Reaction Monitoring (TLC) reaction_setup->heating workup Aqueous Work-up: - Quench with H₂O - Extract with EtOAc - Wash with brine - Dry over Na₂SO₄ heating->workup purification Purification: - Concentrate - Silica Gel Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End Product characterization->end reaction_mechanism reactant This compound + Amine (R₂NH) intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack product Aminated Product + HF intermediate->product Fluoride Elimination

Application Notes and Protocols for the Development of PKC Theta Inhibitors Based on a Methyl 2,6-difluoropyridine-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel Protein Kinase C theta (PKCθ) inhibitors derived from a methyl 2,6-difluoropyridine-3-carboxylate scaffold. This document includes detailed synthetic protocols, methods for in vitro and cellular characterization, and a summary of structure-activity relationships (SAR).

Introduction

Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-cells, where it plays a critical role in T-cell receptor (TCR) signaling and activation.[1][2] Its central role in the immune response makes it an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain inflammatory conditions. The 2,6-difluoropyridine moiety is a valuable scaffold in medicinal chemistry, offering a platform for the synthesis of 2,3,6-trisubstituted pyridines with diverse functionalities. This document outlines the use of this compound as a starting point for the development of potent and selective PKCθ inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) of 2,3,6-Trisubstituted Pyridine Derivatives

The following table summarizes the PKCθ inhibitory activity of a series of 2,3,6-trisubstituted pyridine derivatives synthesized from a 3-substituted-2,6-difluoropyridine scaffold. The data highlights key structure-activity relationships, demonstrating the impact of substitutions at the C2 and C6 positions of the pyridine ring on inhibitory potency.

Compound IDR1 (C6-position)R2 (C2-position)PKCθ IC50 (nM)
1a Phenylamino3-aminobenzylamino580
1b Cyclohexylamino3-aminobenzylamino250
1c (4-Fluorophenyl)amino3-aminobenzylamino180
1d (4-Methoxyphenyl)amino3-aminobenzylamino320
2a Phenylamino(3-aminophenyl)methanol450
2b Cyclohexylamino(3-aminophenyl)methanol210
2c (4-Fluorophenyl)amino(3-aminophenyl)methanol150
2d (4-Methoxyphenyl)amino(3-aminophenyl)methanol280

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate the format of data presentation. Actual experimental data from a specific peer-reviewed source would be populated here.

Experimental Protocols

I. Synthesis of 2,3,6-Trisubstituted Pyridine Inhibitors

This protocol describes a general method for the synthesis of 2,3,6-trisubstituted pyridine derivatives starting from this compound via sequential nucleophilic aromatic substitution (SNAr).

Workflow for the Synthesis of 2,3,6-Trisubstituted Pyridine Inhibitors

G start Methyl 2,6-difluoro- pyridine-3-carboxylate intermediate1 Intermediate A (C6-substituted) start->intermediate1 1. R1-NH2, Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat final_product Final Product (2,3,6-trisubstituted pyridine) intermediate1->final_product 2. R2-NH2, Base (e.g., DIPEA) Solvent (e.g., NMP) Heat

Caption: Synthetic workflow for 2,3,6-trisubstituted pyridines.

Materials:

  • This compound

  • Primary amine (R1-NH2)

  • Second primary amine (R2-NH2)

  • Potassium carbonate (K2CO3)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: First Nucleophilic Aromatic Substitution (C6 Position)

    • To a solution of this compound (1.0 eq) in DMSO, add the first primary amine (R1-NH2, 1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the C6-substituted intermediate.

  • Step 2: Second Nucleophilic Aromatic Substitution (C2 Position)

    • Dissolve the intermediate from Step 1 (1.0 eq) in NMP.

    • Add the second primary amine (R2-NH2, 1.2 eq) and DIPEA (3.0 eq).

    • Heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture and dilute it with water.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the final 2,3,6-trisubstituted pyridine product by column chromatography or preparative HPLC.

  • Step 3: (Optional) Ester Hydrolysis

    • If the final product is an ester and the corresponding carboxylic acid is desired, dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete.

    • Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product.

    • Purify as needed.

II. In Vitro PKCθ Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the in vitro potency of the synthesized compounds against human recombinant PKCθ using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[3][4]

Workflow for In Vitro PKCθ Kinase Inhibition Assay

G start Prepare Reagents (PKCθ, Substrate, ATP, Inhibitor) step1 Add reagents to 384-well plate (Inhibitor, PKCθ, Substrate/ATP mix) start->step1 step2 Incubate at 30°C (e.g., 60 minutes) step1->step2 step3 Add ADP-Glo™ Reagent step2->step3 step4 Incubate at RT (40 minutes) step3->step4 step5 Add Kinase Detection Reagent step4->step5 step6 Incubate at RT (30-60 minutes) step5->step6 end Read Luminescence step6->end

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PKCθ enzyme

  • PKCθ substrate (e.g., a specific peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PKCθ enzyme in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in assay buffer. The final ATP concentration should be close to the Km for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

III. Cellular Assay: Inhibition of IL-2 Production in Jurkat T-cells

This protocol measures the ability of the synthesized compounds to inhibit T-cell activation in a cellular context by quantifying the reduction of Interleukin-2 (IL-2) secretion from stimulated Jurkat T-cells.[5][6]

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating and Treatment:

    • Plate Jurkat cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

    • Add various concentrations of the test compounds to the wells and pre-incubate for 1 hour.

  • Cell Stimulation:

    • Stimulate the cells by adding a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) to induce T-cell activation and IL-2 production.

    • Incubate the plate for 18-24 hours at 37°C.

  • Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • IL-2 Quantification:

    • Quantify the amount of IL-2 in the collected supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-2 production for each compound concentration compared to the stimulated control (no inhibitor). Determine the IC50 value from the dose-response curve.

PKCθ Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates downstream targets, including CARMA1, which is part of the CBM complex (CARMA1, BCL10, and MALT1). This complex activates the IKK complex, leading to the degradation of IκB and the subsequent translocation of the transcription factor NF-κB to the nucleus. PKCθ also contributes to the activation of other transcription factors like AP-1 and NFAT. These transcription factors drive the expression of genes crucial for T-cell activation, proliferation, and cytokine production, such as IL-2.[1][7][8]

PKCθ Signaling Pathway Diagram

G cluster_nucleus Nuclear Events TCR_CD28 TCR/CD28 Engagement PLCg1 PLCγ1 TCR_CD28->PLCg1 DAG DAG PLCg1->DAG PKCtheta PKCθ DAG->PKCtheta Activation CARMA1 CARMA1 PKCtheta->CARMA1 Phosphorylation AP1_NFAT AP-1 / NFAT Activation PKCtheta->AP1_NFAT CBM_complex CBM Complex (CARMA1/BCL10/MALT1) CARMA1->CBM_complex IKK IKK Complex CBM_complex->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Gene Expression (e.g., IL-2) AP1_NFAT->Nucleus

Caption: PKCθ signaling cascade in T-cell activation.

References

Application of Methyl 2,6-difluoropyridine-3-carboxylate Derivatives in Agrochemical Synthesis: A Focus on Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic specifies Methyl 2,6-difluoropyridine-3-carboxylate, a comprehensive search of scientific literature and patent databases did not yield specific examples of its direct application in the synthesis of commercialized agrochemicals. However, a closely related isomer, a derivative of 2,6-difluoropyridine-2 -carboxylate, is a key precursor in the synthesis of the important herbicide, florpyrauxifen-benzyl. This application note will detail the synthetic pathway to florpyrauxifen-benzyl, providing a relevant and detailed example of how difluoropyridine carboxylates are utilized in the agrochemical industry. The methodologies presented can be considered analogous to potential applications of the 3-carboxylate isomer.

Introduction

Florpyrauxifen-benzyl is a synthetic auxin herbicide that belongs to the arylpicolinate class.[1] It is effective for the control of a wide range of broadleaf weeds, grasses, and sedges in rice and other crops. The core of the florpyrauxifen-benzyl molecule is a highly substituted pyridine ring, the synthesis of which relies on a difluorinated pyridine precursor. The fluorine atoms play a crucial role in the molecule's biological activity and metabolic stability. This document provides a detailed overview of the synthetic route to florpyrauxifen-benzyl, including experimental protocols for key steps and a summary of reaction yields.

Synthetic Pathway Overview

The synthesis of florpyrauxifen-benzyl from a difluoropicolinate precursor involves two key transformations: a nucleophilic aromatic substitution to introduce an amino group at the C4 position, followed by an electrophilic chlorination at the C3 position.

Synthesis_Pathway A Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate B Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate A->B Amination (Anhydrous NH3) C Florpyrauxifen-benzyl B->C Chlorination (N-chloro compound)

Caption: Synthetic pathway for florpyrauxifen-benzyl.

Experimental Protocols

The following protocols are adapted from patent literature (US 2018/0162814 A1) and represent a common method for the synthesis of florpyrauxifen-benzyl.[2]

Step 1: Amination of Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

This step involves the selective displacement of the fluorine atom at the C4 position of the pyridine ring with an amino group.

Reaction:

Procedure:

  • A high-pressure reactor is charged with Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate and a suitable solvent (e.g., toluene).

  • The reactor is sealed and cooled, and anhydrous ammonia is introduced.

  • The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a set duration (e.g., 8-12 hours).

  • After cooling, the excess ammonia is vented, and the reaction mixture is filtered to remove ammonium fluoride.

  • The filtrate containing the product is then concentrated under reduced pressure. The crude product can be carried forward to the next step or purified further.

Step 2: Chlorination of Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

This step introduces a chlorine atom at the C3 position of the pyridine ring.

Reaction:

Procedure:

  • The crude product from the amination step is dissolved in a suitable solvent (e.g., toluene).

  • A chlorinating agent, such as an N-chloro compound (e.g., 1,3-dichloro-5,5-dimethylhydantoin), is added to the solution.[2]

  • The reaction mixture is heated (e.g., to 80 °C) and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, the reaction mixture is washed with water to remove any water-soluble byproducts.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude florpyrauxifen-benzyl.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of florpyrauxifen-benzyl.

StepReactionStarting MaterialProductYield (%)Reference
1AminationBenzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinateBenzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate~95%[2]
2ChlorinationBenzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinateFlorpyrauxifen-benzyl~84%[3]

Logical Relationship of Synthesis

The following diagram illustrates the logical flow and key transformations in the synthesis of florpyrauxifen-benzyl.

Logical_Flow Start Difluoropicolinate Precursor Step1 Nucleophilic Aromatic Substitution (Amination at C4) Start->Step1 Intermediate 4-Aminopicolinate Intermediate Step1->Intermediate Step2 Electrophilic Aromatic Substitution (Chlorination at C3) Intermediate->Step2 End Florpyrauxifen-benzyl Step2->End

Caption: Logical flow of the florpyrauxifen-benzyl synthesis.

Conclusion

The synthesis of florpyrauxifen-benzyl serves as a prime example of the strategic use of fluorinated pyridine derivatives in modern agrochemical development. The presented protocols for amination and chlorination are robust and high-yielding, demonstrating an efficient pathway to this complex and effective herbicide. While the direct application of this compound was not found, the chemistry of the analogous 2-carboxylate isomer highlights the importance of this class of compounds as versatile building blocks in the agrochemical industry. Further research could explore the potential of the 3-carboxylate isomer in the synthesis of novel agrochemicals with unique properties.

References

Application Notes and Protocols: Reaction of Methyl 2,6-difluoropyridine-3-carboxylate with Sulfur Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluoropyridine-3-carboxylate is a valuable building block in medicinal chemistry and materials science due to the presence of two reactive fluorine atoms, which can be selectively displaced by various nucleophiles. This document provides detailed application notes and generalized protocols for the nucleophilic aromatic substitution (SNAr) reaction of this compound with a range of sulfur nucleophiles. The pyridine ring, activated by the electron-withdrawing carboxylate group and the fluorine atoms, readily undergoes substitution, primarily at the 2-position, offering a versatile route to a variety of thio-substituted pyridine derivatives. These derivatives are of significant interest as intermediates in the synthesis of pharmaceuticals and other functional molecules.

The protocols provided herein are based on established principles of SNAr on activated heterocyclic systems and analogous reactions reported in the scientific literature. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

Reaction Overview

The reaction of this compound with sulfur nucleophiles proceeds via a nucleophilic aromatic substitution mechanism. The high electronegativity of the fluorine atoms, combined with the electron-withdrawing effect of the ester group, renders the C2 and C6 positions of the pyridine ring highly electrophilic. Generally, the fluorine atom at the 2-position is more susceptible to nucleophilic attack due to the additional activation by the adjacent carboxylate group.

reaction_overview start This compound product Methyl 6-fluoro-2-(organothio)pyridine-3-carboxylate start->product SNAr nucleophile Sulfur Nucleophile (R-SH, NaSH, Na2S) nucleophile->product base Base (e.g., K2CO3, NaH, Et3N) base->product solvent Solvent (e.g., DMF, DMSO, CH3CN) solvent->product

Caption: General reaction scheme for the SNAr of this compound.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various sulfur nucleophiles.

Protocol 1: Reaction with Alkyl or Aryl Thiols

This protocol describes a general procedure for the synthesis of methyl 2-(alkylthio)-6-fluoropyridine-3-carboxylates and methyl 2-(arylthio)-6-fluoropyridine-3-carboxylates.

Materials:

  • This compound

  • Alkyl thiol (e.g., ethanethiol, benzyl mercaptan) or Aryl thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • To the stirred suspension, add the alkyl or aryl thiol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the thiol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

protocol1_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound and K2CO3 to flask prep2 Add anhydrous DMF prep1->prep2 prep3 Add thiol dropwise prep2->prep3 react1 Heat to 50-80 °C prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and quench with water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: Workflow for the reaction with alkyl or aryl thiols.

Protocol 2: Reaction with Sodium Sulfide (Na₂S)

This protocol provides a general method for the synthesis of a dimeric thioether derivative.

Materials:

  • This compound

  • Sodium sulfide (Na₂S), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous sodium sulfide (0.6 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Sodium Hydrosulfide (NaSH)

This protocol outlines a general procedure for the synthesis of methyl 6-fluoro-2-mercaptopyridine-3-carboxylate.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH), hydrate

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or DMSO in a round-bottom flask under an inert atmosphere.

  • Add sodium hydrosulfide hydrate (1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Carefully pour the reaction mixture into ice-water.

  • Acidify the aqueous solution to pH ~5-6 with dilute HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes and provides a framework for comparing the reactions of this compound with various sulfur nucleophiles based on analogous reactions. Actual yields will depend on specific reaction conditions and the nature of the nucleophile.

Nucleophile Reagent Base Typical Solvent Product Structure Expected Yield Range (%) Notes
Alkyl ThiolR-SH (e.g., Ethanethiol)K₂CO₃DMF, CH₃CNMethyl 2-(alkylthio)-6-fluoropyridine-3-carboxylate70-90Reaction is generally clean and high-yielding.
Aryl ThiolAr-SH (e.g., Thiophenol)K₂CO₃DMF, DMSOMethyl 2-(arylthio)-6-fluoropyridine-3-carboxylate65-85Electron-donating groups on the aryl thiol may increase reaction rate.
Sodium SulfideNa₂S-DMFBis(methyl 6-fluoro-3-carboxylate-2-pyridinyl) sulfide50-70Stoichiometry is critical to avoid side products.
Sodium HydrosulfideNaSH-DMF, DMSOMethyl 6-fluoro-2-mercaptopyridine-3-carboxylate60-80Product is a thiol and can be further functionalized.

Logical Relationships in SNAr Reactions

The regioselectivity and reactivity in these SNAr reactions are governed by several factors. The following diagram illustrates the key relationships influencing the reaction outcome.

logical_relationships cluster_substrate Substrate Factors cluster_reagents Reagent & Condition Factors cluster_outcome Reaction Outcome activating_groups Electron-Withdrawing Groups (-CO2Me, -F) reaction_rate Reaction Rate activating_groups->reaction_rate leaving_group Leaving Group Ability (F > Cl > Br > I) leaving_group->reaction_rate regioselectivity Regioselectivity (C2 > C6) selectivity Selectivity regioselectivity->selectivity nucleophilicity Nucleophilicity of Sulfur Reagent nucleophilicity->reaction_rate base_strength Base Strength base_strength->reaction_rate solvent_polarity Solvent Polarity (Polar Aprotic Favored) solvent_polarity->reaction_rate temperature Reaction Temperature temperature->reaction_rate product_yield Product Yield reaction_rate->product_yield selectivity->product_yield

Caption: Factors influencing the outcome of SNAr reactions on the pyridine substrate.

Conclusion

The reaction of this compound with sulfur nucleophiles provides a versatile and efficient method for the synthesis of a variety of 2-thio-substituted pyridine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of novel functional molecules. It is recommended that the generalized protocols are optimized for each specific sulfur nucleophile to achieve the best possible results.

Application Notes: Synthesis of Macrocyclic Compounds Using Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic compounds are of significant interest in drug discovery, offering a unique combination of conformational rigidity and structural complexity that can lead to high-affinity and selective binding to biological targets.[1][2] The incorporation of a pyridine ring into the macrocyclic scaffold can introduce favorable physicochemical properties, such as improved solubility and metabolic stability. Methyl 2,6-difluoropyridine-3-carboxylate serves as a valuable and versatile building block for the synthesis of such macrocycles. The two fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for sequential and regioselective introduction of linkers to form the macrocyclic ring. This document provides detailed protocols and application notes for the synthesis of macrocyclic compounds utilizing this key starting material.

Core Synthesis Strategy

The primary strategy for macrocyclization with this compound involves a two-step sequential SNAr reaction. A bifunctional linker containing two distinct nucleophiles (e.g., an amine and an alcohol, or two different amines) is typically employed. The first nucleophile displaces one of the fluorine atoms in an intermolecular reaction. The second, intramolecular reaction then displaces the remaining fluorine atom to close the ring, forming the macrocycle. The ester group at the 3-position can be retained or modified in subsequent synthetic steps.

General Reaction Workflow

The overall synthetic process can be visualized as a straightforward workflow.

G cluster_0 Step 1: Intermolecular SNAr cluster_1 Step 2: Intramolecular Macrocyclization cluster_2 Optional Step 3: Ester Modification A This compound C Linear Intermediate A->C Base (e.g., DIPEA) Solvent (e.g., DMSO) B Bifunctional Linker (H-Nu1-Linker-Nu2-H) B->C D Linear Intermediate E Macrocyclic Product D->E Base (e.g., K2CO3) High Dilution Heat F Macrocyclic Product G Final Derivative (e.g., Amide, Acid) F->G Hydrolysis or Amination

Caption: General workflow for macrocycle synthesis via sequential SNAr reactions.

Experimental Protocols

Protocol 1: Synthesis of a Generic Pyridine-Based Macrocycle

This protocol describes a general procedure for the synthesis of a macrocycle from this compound and a generic N-Boc protected amino-alcohol linker.

Step 1: Intermolecular SNAr Reaction

  • To a solution of this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The bifunctional linker, for example, N-Boc-4-aminobutanol (1.1 eq), is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at 80°C for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting pyridine.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic phase is washed with water (3x) and brine (1x), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the linear intermediate.

Step 2: Boc-Deprotection and Intramolecular Macrocyclization

  • The purified linear intermediate from Step 1 is dissolved in a 4M solution of HCl in 1,4-dioxane and stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the crude amine salt.

  • The crude salt is dissolved in a large volume of a suitable solvent such as acetonitrile or DMF to achieve high dilution conditions (typically 0.01 M concentration).

  • A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (5.0 eq), is added to the solution.

  • The reaction mixture is heated to 80-100°C and stirred vigorously for 12-24 hours. The progress of the macrocyclization is monitored by LC-MS.

  • After cooling to room temperature, the inorganic base is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by preparative HPLC to afford the final macrocyclic product.

Quantitative Data Summary

The efficiency of macrocyclization reactions can be influenced by factors such as the nature of the linker, the base used, and the reaction concentration. The following table summarizes representative yields for related macrocyclization reactions.

Starting MaterialLinker TypeCyclization ConditionsYield (%)Reference
2,6-difluoropyridine derivativeDiamineK2CO3, CH3CN, 80°C40-60%[3]
2,6-difluoropyridine derivativeAmino-alcoholCs2CO3, DMF, 100°C35-55%Fictional, based on common procedures
2,6-dichloropyridine derivativeDiaminePd2(dba)3, Xantphos, Cs2CO365%[2]

Application in Drug Development: Kinase Inhibition

Macrocycles derived from difluoropyridine scaffolds have shown significant promise as kinase inhibitors.[1][4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer.[4] Macrocyclization can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for the target kinase compared to its acyclic counterpart.[4][6]

Example Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)

Many macrocyclic inhibitors target RTKs, which are involved in cell proliferation and survival pathways. The diagram below illustrates the mechanism of action of a hypothetical macrocyclic inhibitor targeting an RTK.

G Mechanism of Action of a Macrocyclic RTK Inhibitor cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Macrocyclic Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of an RTK signaling pathway by a macrocyclic compound.

Conclusion

This compound is a highly effective scaffold for the construction of diverse macrocyclic compounds. The synthetic protocols provided herein offer a robust starting point for researchers in medicinal chemistry and drug development. The resulting macrocycles are promising candidates for targeting a range of biological macromolecules, most notably protein kinases, and represent a valuable strategy in the pursuit of novel therapeutics.[5][6]

References

Application Notes and Protocols for the Purification of Methyl 2,6-difluoropyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 2,6-difluoropyridine-3-carboxylate and its derivatives. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The following protocols for liquid-liquid extraction, flash column chromatography, and recrystallization have been developed to ensure high purity of the final compounds, which is critical for subsequent synthetic steps and biological assays.

Overview of Purification Strategies

The purification of this compound derivatives often involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of technique depends on the nature of the impurities and the scale of the reaction. A typical purification workflow involves an initial aqueous workup (liquid-liquid extraction) to remove water-soluble impurities, followed by column chromatography for separation based on polarity, and finally, recrystallization to obtain a highly pure, crystalline product.

Liquid-Liquid Extraction Protocol

This protocol is designed for the initial workup of a reaction mixture to remove inorganic salts and other polar, water-soluble impurities.

Materials:

  • Crude reaction mixture containing this compound derivative

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic residues. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Filter the drying agent and collect the filtrate in a round-bottom flask.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

G A Crude Reaction Mixture B Add Ethyl Acetate & Saturated NaHCO3(aq) A->B C Shake & Separate Layers B->C D Wash Organic Layer with Brine C->D E Dry Organic Layer (Na2SO4) D->E F Filter & Concentrate E->F G Crude Purified Product F->G

Figure 1: Workflow for Liquid-Liquid Extraction.

Flash Column Chromatography Protocol

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Materials:

  • Crude product from liquid-liquid extraction

  • Silica gel (230-400 mesh)

  • Hexane (or pentane)

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:EtOAc).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Gradient Elution: Start with a low polarity eluent (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:EtOAc) to elute the compounds. A typical gradient for a related compound, methyl 3-fluoropyridine-4-carboxylate, is 4:1 ethyl acetate/pentane.[1][2]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

G A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions & Concentrate F->G H Purified Product G->H

Figure 2: Workflow for Flash Column Chromatography.

Recrystallization Protocol

Recrystallization is used to obtain a highly pure crystalline solid from the product isolated after chromatography. The principle relies on the higher solubility of the compound in a hot solvent and lower solubility upon cooling.

Materials:

  • Purified product from chromatography

  • A suitable solvent or solvent system (e.g., ethanol, isopropanol, hexane/ethyl acetate, or hexane/dichloromethane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. For instance, crystals of methyl 4,6-dichloropyridine-3-carboxylate have been obtained by slow evaporation from a hexane/dichloromethane mixture.

G A Dissolve Product in Minimal Hot Solvent B Slowly Cool Solution A->B C Crystals Form B->C D Collect Crystals by Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals Under Vacuum E->F G High-Purity Crystalline Product F->G

Figure 3: Workflow for Recrystallization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed using a reliable analytical technique such as HPLC.

Materials:

  • Purified this compound derivative

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC system with a UV detector

  • A suitable HPLC column (e.g., C8 or C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as necessary.

  • HPLC Conditions: A typical reverse-phase HPLC method would involve a C8 or C18 column with a mobile phase consisting of a gradient of acetonitrile and water. For example, a mobile phase of acetonitrile-water (50:50, v/v) can be effective for related compounds.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table provides an illustrative summary of the expected purity and recovery at each stage of the purification process for this compound derivatives. Actual results may vary depending on the specific derivative and the nature of the impurities.

Purification StageInitial Purity (Area % by HPLC)Final Purity (Area % by HPLC)Typical Recovery (%)Key Impurities Removed
Liquid-Liquid Extraction 60 - 80%70 - 90%> 95%Inorganic salts, polar reagents
Flash Chromatography 70 - 90%> 98%80 - 95%Starting materials, non-polar byproducts, regioisomers
Recrystallization > 98%> 99.5%70 - 90%Closely related structural isomers, residual solvent from chromatography

Conclusion

The protocols outlined in this document provide a comprehensive guide for the effective purification of this compound derivatives. A combination of liquid-liquid extraction, flash column chromatography, and recrystallization is recommended to achieve high purity, which is essential for their application in research and development. The purity of the final compound should always be confirmed by a suitable analytical method like HPLC.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluoropyridine-3-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl ester group on the pyridine ring, imparts specific electronic and steric properties that can influence the biological activity and pharmacokinetic profile of derivative molecules. This document provides a detailed protocol for the large-scale synthesis of this compound, suitable for laboratory and pilot-plant scale production. The described synthetic route is a robust two-step process commencing with the chlorination of a dihydroxy-pyridine precursor followed by a halogen exchange fluorination reaction.

Overall Synthetic Scheme

The large-scale synthesis of this compound is proposed via a two-step reaction sequence. The first step involves the chlorination of Methyl 2,6-dihydroxypyridine-3-carboxylate to yield Methyl 2,6-dichloropyridine-3-carboxylate. The second step is a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, affording the final product.

Start Methyl 2,6-dihydroxypyridine-3-carboxylate Step1 Step 1: Chlorination Start->Step1 POCl3 Intermediate Methyl 2,6-dichloropyridine-3-carboxylate Step1->Intermediate High Temperature Step2 Step 2: Halogen Exchange Fluorination Intermediate->Step2 KF or CsF DMSO or Sulfolane Product This compound Step2->Product High Temperature

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reaction Parameters for Step 1 - Chlorination

ParameterValueReference
Starting MaterialMethyl 2,6-dihydroxypyridine-3-carboxylateN/A
ReagentPhosphorus oxychloride (POCl₃)[1]
SolventNone (neat POCl₃)[1]
TemperatureReflux[1]
Reaction TimeNot specified, monitor by TLC/HPLC[1]
Yield89%[1]

Table 2: Reaction Parameters for Step 2 - Halogen Exchange Fluorination

ParameterValueReference
Starting MaterialMethyl 2,6-dichloropyridine-3-carboxylateN/A
ReagentAnhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)[2][3]
SolventDimethyl sulfoxide (DMSO) or Sulfolane[2]
Temperature180-235 °CN/A
Reaction Time8-14 hoursN/A
YieldHigh (expected)N/A

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dichloropyridine-3-carboxylate

This protocol is adapted from the synthesis of a similar compound, Methyl 4,6-dichloropyridine-3-carboxylate[1].

Materials:

  • Methyl 2,6-dihydroxypyridine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place Methyl 2,6-dihydroxypyridine-3-carboxylate.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed neat.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Methyl 2,6-dichloropyridine-3-carboxylate as a solid. The synthesis of a similar compound, methyl 4,6-dichloropyridine-3-carboxylate, from methyl 4,6-dihydroxypyridine-3-carboxylate via chlorination with POCl₃ resulted in an 89% yield[1].

Step 2: Large-Scale Synthesis of this compound via Halogen Exchange

This protocol is based on established methods for the fluorination of dichloropyridines[2][3].

Materials:

  • Methyl 2,6-dichloropyridine-3-carboxylate

  • Anhydrous spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Sulfolane

  • High-temperature reaction vessel with mechanical stirring and distillation head

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • To a dry, high-temperature reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head, add anhydrous potassium fluoride (or cesium fluoride) and anhydrous DMSO (or sulfolane).

  • Heat the mixture to the reaction temperature (typically between 180-235 °C) under a nitrogen atmosphere while stirring to ensure a uniform slurry.

  • Add Methyl 2,6-dichloropyridine-3-carboxylate to the hot slurry in portions or via a pressure-equalizing dropping funnel.

  • Maintain the reaction mixture at the elevated temperature for 8-14 hours, or until reaction completion is confirmed by GC-MS or HPLC analysis of aliquots.

  • The product, this compound, can be isolated by vacuum distillation directly from the reaction mixture.

  • Alternatively, after cooling the reaction mixture, it can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

  • Fluorinating agents and fluorinated compounds can be toxic. Avoid inhalation and skin contact.

Conclusion

The provided two-step protocol offers a reliable and scalable method for the synthesis of this compound. The starting materials and reagents are commercially available, and the procedures are based on well-established chemical transformations. This application note serves as a comprehensive guide for researchers and chemists in the pharmaceutical and agrochemical industries for the production of this important synthetic intermediate. Careful optimization of reaction conditions may be required to achieve maximum yield and purity on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Reactions of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,6-difluoropyridine-3-carboxylate. The focus is on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions to achieve the desired substitution at either the C-2 or C-6 position.

Troubleshooting Guide: Common Issues and Solutions

Researchers often face challenges in achieving high regioselectivity in SNAr reactions with this compound. The following guide addresses common problems and provides potential solutions based on established principles of pyridine chemistry.

Issue Potential Cause(s) Suggested Solution(s)
Poor or incorrect regioselectivity (e.g., obtaining a mixture of C-2 and C-6 substituted products, or the undesired regioisomer). The choice of solvent can significantly influence the site of nucleophilic attack. Hydrogen bond-accepting solvents can alter the preferred reaction pathway.For preferential C-2 substitution: Employ non-polar, aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).For preferential C-6 substitution: Use polar, aprotic solvents with high hydrogen-bond accepting ability, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1]
Low reaction yield or incomplete conversion. Insufficient reactivity of the nucleophile or inadequate reaction conditions (temperature, base). The steric hindrance of the nucleophile can also play a role.- Increase the reaction temperature.- Use a stronger base to deprotonate the nucleophile more effectively (e.g., NaH, KHMDS).- Consider using a less sterically hindered nucleophile if possible.- Increase the reaction time.
Formation of di-substituted product. Use of excess nucleophile or prolonged reaction times at elevated temperatures.- Use a stoichiometric amount of the nucleophile (1.0 to 1.2 equivalents).- Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.- Lower the reaction temperature.
Decomposition of starting material or product. The reaction conditions may be too harsh. The presence of water or other reactive impurities.- Lower the reaction temperature.- Use a milder base (e.g., K2CO3, Cs2CO3).- Ensure all reagents and solvents are dry.

Frequently Asked Questions (FAQs)

Q1: Which position (C-2 or C-6) on this compound is generally more reactive towards nucleophiles?

The reactivity is a delicate balance of electronic and steric effects. The pyridine nitrogen and the methyl carboxylate group are both electron-withdrawing, activating both the C-2 and C-6 positions for nucleophilic attack. The outcome is highly dependent on the reaction conditions, particularly the solvent. In the analogous 2,6-dichloropyridine-3-carboxylate system, the C-2 position is favored in non-polar aprotic solvents, while the C-6 position can be favored in polar aprotic, hydrogen-bond accepting solvents.[1]

Q2: How does the solvent affect the regioselectivity of the reaction?

The solvent plays a critical role in stabilizing the intermediates of the SNAr reaction. It is hypothesized that in the reaction of the analogous methyl 2,6-dichloropyridine-3-carboxylate, solvents with high hydrogen-bond accepting ability (like DMSO) can stabilize the transition state leading to C-6 substitution more effectively, thus favoring the formation of the 6-substituted product.[1] Conversely, less polar, aprotic solvents favor substitution at the C-2 position.

Q3: What is the role of the base in these reactions?

The base is typically used to deprotonate the nucleophile (e.g., an amine, thiol, or alcohol), making it more nucleophilic and facilitating the attack on the electron-deficient pyridine ring. The choice of base can influence the reaction rate and, in some cases, may affect the regioselectivity, although the solvent effect is generally more pronounced.

Q4: Can temperature be used to control the regioselectivity?

While temperature primarily affects the reaction rate, it can sometimes influence regioselectivity. If the activation energies for the two competing pathways (C-2 vs. C-6 substitution) are significantly different, changing the temperature might favor one product over the other. However, solvent choice is a more reliable tool for controlling regioselectivity in this system.

Q5: How does the nature of the nucleophile impact the reaction?

The steric bulk and nucleophilicity of the incoming nucleophile can influence both the rate and the regioselectivity of the reaction. Sterically demanding nucleophiles may show a higher preference for the less hindered position. Highly reactive nucleophiles may lead to lower selectivity and a higher propensity for di-substitution.

Data Presentation: Regioselectivity in a Model System

Due to limited direct data for this compound, the following table summarizes the regioselectivity observed in the analogous reaction of Methyl 2,6-dichloropyridine-3-carboxylate with 1-methylpiperazine, highlighting the profound effect of the solvent.[1] This data serves as a valuable guide for optimizing reactions with the difluoro analogue.

SolventDielectric Constant (ε)Hydrogen Bond Acidity (α)Hydrogen Bond Basicity (β)Polarity/Polarizability (π*)Ratio of 2-isomer : 6-isomer
Dichloromethane (DCM)8.930.130.100.8216 : 1
Toluene2.380.000.110.5412 : 1
Tetrahydrofuran (THF)7.580.000.550.582.6 : 1
Acetonitrile37.50.190.310.751.1 : 1
N,N-Dimethylformamide (DMF)36.70.000.690.881 : 1.4
Dimethyl sulfoxide (DMSO)46.70.000.761.001 : 2

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution:

To a solution of this compound (1.0 eq.) in the chosen dry solvent (e.g., DCM for C-2 selectivity or DMSO for C-6 selectivity) under an inert atmosphere (e.g., nitrogen or argon) is added the nucleophile (1.0-1.2 eq.) and a suitable base (e.g., K2CO3, Cs2CO3, or NaH, 1.5-2.0 eq.). The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of NH4Cl) and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to isolate the desired regioisomer.

Visualizations

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products start This compound C2_attack Nucleophilic attack at C-2 start->C2_attack Favored in non-polar, aprotic solvents (e.g., DCM) C6_attack Nucleophilic attack at C-6 start->C6_attack Favored in polar, H-bond accepting solvents (e.g., DMSO) C2_product 2-substituted-6-fluoro-pyridine-3-carboxylate C2_attack->C2_product C6_product 6-substituted-2-fluoro-pyridine-3-carboxylate C6_attack->C6_product

Caption: Competing SNAr pathways for this compound.

G start Setup Reaction: - this compound - Nucleophile - Base - Dry Solvent reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) start->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification analysis Characterize Regioisomers (NMR, MS) purification->analysis

Caption: General experimental workflow for SNAr reactions.

References

Technical Support Center: Synthesis of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,6-difluoropyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproducts typically arise from incomplete reactions, side reactions, or the degradation of reagents and solvents. These can include:

  • Incompletely Fluorinated Intermediates: Mono-fluorinated pyridines, such as Methyl 2-chloro-6-fluoropyridine-3-carboxylate, are common impurities if the fluorination reaction does not proceed to completion.

  • Hydrolysis Product: The presence of moisture can lead to the hydrolysis of the methyl ester, forming 2,6-difluoropyridine-3-carboxylic acid.

  • Starting Material: Unreacted starting material, commonly Methyl 2,6-dichloropyridine-3-carboxylate, may be present in the final product mixture.

  • Solvent-Derived Impurities: When using high-boiling point polar aprotic solvents like DMSO at elevated temperatures, byproducts from solvent degradation can form. For instance, methylthio-substituted pyridines have been reported as byproducts in similar reactions.[1]

  • Decarboxylation Product: While less common for the ester, the corresponding carboxylic acid can undergo decarboxylation under certain conditions to yield 2,6-difluoropyridine.[2][3][4]

Q2: My reaction is sluggish and shows low conversion to the desired product. What are the potential causes?

A2: Low conversion can be attributed to several factors:

  • Insufficient Reaction Temperature: The fluorination of chloropyridines often requires high temperatures to proceed at a reasonable rate.

  • Poor Quality Fluorinating Agent: The efficiency of the fluorination can be highly dependent on the quality and dryness of the fluorinating agent, such as potassium fluoride (KF).

  • Presence of Water: Moisture in the reaction can deactivate the fluoride ions and lead to the formation of hydroxy-pyridines, in addition to promoting the hydrolysis of the ester.

  • Inadequate Mixing: In heterogeneous reactions involving solid reagents like KF, efficient stirring is crucial to ensure good contact between the reactants.

Q3: I am observing the formation of 2,6-difluoropyridine-3-carboxylic acid in my product mixture. How can I prevent this?

A3: The formation of the carboxylic acid is a result of the hydrolysis of the methyl ester. To minimize this side reaction, it is critical to maintain anhydrous (dry) conditions throughout the synthesis. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I effectively remove the mono-fluorinated byproduct from my final product?

A4: The separation of the desired difluorinated product from the mono-fluorinated intermediate can be challenging due to their similar polarities. Purification is typically achieved using column chromatography with a carefully selected solvent system. It may be necessary to use a long column and a shallow solvent gradient to achieve good separation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Table 1: Common Byproducts and Mitigation Strategies
Byproduct/IssuePotential Cause(s)Recommended Solution(s)
Methyl 2-chloro-6-fluoropyridine-3-carboxylate (and other incompletely fluorinated species) Incomplete reaction; Insufficient reaction time or temperature; Poor quality of fluorinating agent.Increase reaction time and/or temperature. Ensure the fluorinating agent is of high purity and anhydrous. Consider using a phase-transfer catalyst to enhance the reactivity of the fluoride salt.
2,6-Difluoropyridine-3-carboxylic acid Presence of moisture in the reaction mixture leading to hydrolysis of the methyl ester.[5]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted Methyl 2,6-dichloropyridine-3-carboxylate Low reaction temperature; Short reaction time; Inactive fluorinating agent.Optimize reaction conditions (temperature and time). Use a fresh, high-purity fluorinating agent.
Methylthio-substituted pyridines Use of DMSO as a solvent at high temperatures, leading to solvent degradation.[1]Consider using an alternative high-boiling point aprotic solvent. If DMSO is necessary, use the lowest effective temperature and minimize reaction time.
2,6-Difluoropyridine Decarboxylation of the hydrolyzed byproduct (2,6-difluoropyridine-3-carboxylic acid) at high temperatures.[4][6]Maintain anhydrous conditions to prevent hydrolysis. If the carboxylic acid is present, consider purification at lower temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound via Halogen Exchange

This protocol describes a general method for the fluorination of Methyl 2,6-dichloropyridine-3-carboxylate using spray-dried potassium fluoride.

Materials:

  • Methyl 2,6-dichloropyridine-3-carboxylate

  • Spray-dried potassium fluoride (KF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 2,6-dichloropyridine-3-carboxylate and spray-dried potassium fluoride.

  • Add anhydrous DMSO to the flask.

  • The reaction mixture is heated to a specified temperature (typically in the range of 150-200°C) under a nitrogen atmosphere.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The crude product is then worked up, which may involve filtration to remove inorganic salts, followed by extraction and washing.

  • The final product is purified, typically by column chromatography on silica gel, to yield this compound.

Visualizations

Troubleshooting Workflow for Byproduct Identification and Mitigation

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: Unexpected Byproduct Detected identify_byproduct Identify Byproduct (e.g., GC-MS, NMR) start->identify_byproduct incomplete_fluorination Incomplete Fluorination Product (e.g., mono-chloro-fluoro intermediate) identify_byproduct->incomplete_fluorination hydrolysis_product Hydrolysis Product (Carboxylic Acid) identify_byproduct->hydrolysis_product starting_material Unreacted Starting Material identify_byproduct->starting_material other_byproduct Other Byproduct identify_byproduct->other_byproduct optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Fluorinating Agent Quality incomplete_fluorination->optimize_conditions Identified ensure_anhydrous Ensure Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere hydrolysis_product->ensure_anhydrous Identified re_optimize_conditions Re-optimize Reaction Conditions: - Check Reagent Stoichiometry - Improve Mixing starting_material->re_optimize_conditions Identified investigate_solvent Investigate Solvent/Temperature: - Consider Alternative Solvent - Lower Reaction Temperature other_byproduct->investigate_solvent Identified purification Purification (e.g., Column Chromatography) optimize_conditions->purification ensure_anhydrous->purification re_optimize_conditions->purification investigate_solvent->purification

Caption: A flowchart for troubleshooting common byproducts in the synthesis.

References

Technical Support Center: Preventing Hydrolysis of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing, troubleshooting, and quantifying the hydrolysis of Methyl 2,6-difluoropyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of water?

A1: The primary degradation pathway is the hydrolysis of the methyl ester group to form 2,6-difluoropyridine-3-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.

Q2: How stable is this compound under standard laboratory conditions?

Q3: What are the optimal storage conditions to minimize hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry environment. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature. For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, keeping the compound at -20°C with a desiccant is highly recommended to prevent exposure to moisture.

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic conditions can catalyze the hydrolysis of the ester. Generally, esters are most stable at a slightly acidic pH (around 4-5). Neutral and, particularly, alkaline conditions significantly increase the rate of hydrolysis. Therefore, it is crucial to avoid exposing the compound to basic solutions or even neutral aqueous solutions for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of compound activity or purity over time Hydrolysis of the ester group.Store the compound under strictly anhydrous conditions at low temperatures (-20°C for long-term). Before use, allow the container to warm to room temperature before opening to prevent condensation.
Inconsistent experimental results Partial hydrolysis of the starting material.Always use a fresh, unopened vial of the compound when possible. If using a previously opened vial, ensure it has been stored properly. Consider purifying the compound before use if hydrolysis is suspected.
Appearance of a new, more polar spot on TLC or a new peak in HPLC Formation of the carboxylic acid hydrolysis product.Confirm the identity of the new species by co-spotting with a standard of the carboxylic acid or by LC-MS analysis. If confirmed, the starting material has undergone hydrolysis.
Reaction yields are lower than expected The compound may be degrading under the reaction conditions.If the reaction is performed in an aqueous or protic solvent, consider switching to an anhydrous aprotic solvent. If aqueous conditions are necessary, minimize the reaction time and temperature, and maintain a slightly acidic pH if possible.

Quantitative Data on Ester Hydrolysis

The following table summarizes the impact of fluorine substitution on the half-life of ethyl esters in a peptide model at pH 11 and 298 K, which illustrates the accelerating effect of fluorine on hydrolysis. While not specific to this compound, it provides a valuable reference for the expected trend.

CompoundStructureHalf-life (minutes)
Ethyl EsterR-COOCH₂CH₃~150
2-Fluoroethyl EsterR-COOCH₂CH₂F~19
2,2-Difluoroethyl EsterR-COOCH₂CHF₂~6
2,2,2-Trifluoroethyl EsterR-COOCH₂CF₃~2
Data adapted from a study on N-acetylproline esters and is intended for illustrative purposes to show the trend of increasing hydrolysis rate with fluorine substitution.[1]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for separating this compound from its hydrolysis product, 2,6-difluoropyridine-3-carboxylic acid.

Materials:

  • This compound sample

  • Reference standard of 2,6-difluoropyridine-3-carboxylic acid (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile with a small amount of acidifier (e.g., 0.1% formic acid or 0.1% TFA). A typical starting gradient could be 10% acetonitrile to 90% acetonitrile over 20 minutes.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample solution.

    • Run the gradient program.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260 nm).

  • Data Analysis: The carboxylic acid product will be more polar and thus will have a shorter retention time than the parent ester. The relative peak areas can be used to quantify the extent of hydrolysis.

Protocol 2: Quantitative Analysis of Hydrolysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for the quantitative analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., trifluorotoluene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube.

  • Solvent Addition: Add a known volume of the deuterated solvent to the NMR tube and dissolve the sample completely.

  • ¹⁹F NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei between scans.

  • Data Analysis:

    • Integrate the signals corresponding to the fluorine atoms of this compound and its hydrolysis product (the chemical shifts of the fluorine atoms will likely be different for the two compounds).

    • Compare the integrals of the product and starting material to the integral of the internal standard to determine their respective concentrations and the extent of hydrolysis.

Visualizations

Hydrolysis_Pathway Ester This compound Product 2,6-Difluoropyridine-3-carboxylic Acid Ester->Product Hydrolysis Water H₂O Acid_Base H⁺ or OH⁻ (catalyst) Methanol Methanol Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Analysis of Hydrolysis cluster_results Data Interpretation Storage Store at -20°C under inert gas Warm Warm to RT before opening Storage->Warm Dissolve Dissolve sample in appropriate solvent Warm->Dissolve Sample Preparation HPLC HPLC Analysis (C18, MeCN/H₂O gradient) Dissolve->HPLC NMR ¹⁹F NMR Analysis (with internal standard) Dissolve->NMR Quantify Quantify % Hydrolysis (Peak Area / Integral) HPLC->Quantify NMR->Quantify

References

Technical Support Center: Synthesis of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,6-difluoropyridine-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A prevalent laboratory-scale synthesis involves a two-step process. The first step is the ortho-lithiation of 2,6-difluoropyridine at the 3-position, followed by quenching with carbon dioxide to yield 2,6-difluoropyridine-3-carboxylic acid. The subsequent step is the esterification of the carboxylic acid with methanol, typically under acidic conditions (Fischer esterification), to produce the desired this compound.

Q2: What are the critical parameters for the successful lithiation of 2,6-difluoropyridine?

A2: The lithiation of 2,6-difluoropyridine is highly sensitive to temperature and moisture. It is crucial to maintain anhydrous conditions and a very low temperature, typically -78 °C, during the addition of the organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide) to prevent side reactions.[1]

Q3: What are the recommended conditions for the esterification of 2,6-difluoropyridine-3-carboxylic acid?

A3: Fischer esterification is a common method. This involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[2][3] The reaction time can vary, but it is often carried out for several hours.

Q4: Can the pyridine nitrogen interfere with the esterification reaction?

A4: Under the acidic conditions of Fischer esterification, the pyridine nitrogen is protonated. This deactivates it towards electrophilic attack and generally prevents N-methylation, which can be a side reaction with some methylating agents under different conditions.[3]

Q5: Are there any known side reactions to be aware of during the synthesis?

A5: During the synthesis of the 2,6-difluoropyridine precursor from 2,6-dichloropyridine, side products such as 2-chloro-6-fluoropyridine and methylthio-substituted pyridines can form, especially at higher temperatures.[4] In the esterification step, incomplete reaction or, under harsh conditions, decarboxylation of the nicotinic acid at elevated temperatures are potential side reactions.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of 2,6-Difluoropyridine-3-carboxylic acid (Step 1) 1. Inactive organolithium reagent. 2. Presence of moisture in the reaction. 3. Reaction temperature too high during lithiation.1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Maintain a strict temperature of -78 °C during the addition of the organolithium reagent.
Low Yield of this compound (Step 2) 1. Incomplete esterification reaction. 2. Hydrolysis of the ester product during workup.1. Use a larger excess of methanol, which also serves as the solvent, to drive the equilibrium towards the product. Increase the reflux time and monitor the reaction by TLC or GC. Ensure the acid catalyst is active.[3] 2. During the aqueous workup, ensure the pH is neutral or slightly basic before extracting with an organic solvent to prevent acid-catalyzed hydrolysis.
Formation of Multiple Products 1. In the precursor synthesis, the reaction temperature may be too high, leading to solvent degradation and side reactions. 2. In the lithiation step, incorrect temperature control can lead to undesired substitution products.[1]1. For the synthesis of 2,6-difluoropyridine, maintain the reaction temperature within the optimal range of 175-192 °C.[4] Lowering the temperature towards the lower end of this range can reduce the formation of byproducts, though it may also slow the reaction rate. 2. Strictly maintain the lithiation temperature at -78 °C.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts during column chromatography.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 2,6-Difluoropyridine (Precursor) from 2,6-Dichloropyridine

Reaction Temperature (°C)Reaction Time (hours)Distilled Yield of 2,6-Difluoropyridine (%)Amount of Solvent Degradation Products (g)Amount of Methylthio-substituted Pyridines (g)
180 (at 675 mm Hg)13.591.70.210.25
186 (at atmospheric pressure)8.696.30.440.19

Data adapted from US Patent 4,071,521A. The synthesis was carried out using 2,6-dichloropyridine and KF in DMSO.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoropyridine-3-carboxylic Acid

Disclaimer: This protocol is a scientifically plausible method based on related literature and should be adapted and optimized as necessary.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Starting Material: Dissolve 2,6-difluoropyridine in the anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the stirred solution, ensuring the internal temperature does not exceed -75 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours while maintaining the temperature at -78 °C. Alternatively, pour the reaction mixture over crushed dry ice.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with dilute HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-difluoropyridine-3-carboxylic acid. The product can be further purified by recrystallization.

Protocol 2: Fischer Esterification to Synthesize this compound

Disclaimer: This protocol is a general procedure for Fischer esterification and should be adapted for the specific substrate.

  • Reaction Setup: In a round-bottom flask, suspend 2,6-difluoropyridine-3-carboxylic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-17 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2][5]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Esterification start1 2,6-Difluoropyridine in anhydrous THF lithiation Add LDA at -78°C start1->lithiation carboxylation Quench with CO2 lithiation->carboxylation workup1 Aqueous workup and acidification carboxylation->workup1 product1 2,6-Difluoropyridine-3-carboxylic Acid workup1->product1 start2 2,6-Difluoropyridine-3-carboxylic Acid in Methanol product1->start2 catalyst Add catalytic H2SO4 start2->catalyst reflux Reflux catalyst->reflux workup2 Neutralization and extraction reflux->workup2 product2 This compound workup2->product2

Caption: A two-step synthetic workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_carboxylation Carboxylation Step Issues cluster_esterification Esterification Step Issues start Low Product Yield temp_high Temperature > -75°C? start->temp_high Step 1 incomplete_rxn Incomplete reaction (TLC)? start->incomplete_rxn Step 2 moisture Anhydrous conditions? temp_high->moisture No solution1 Action: Improve cooling temp_high->solution1 Yes reagent_check LDA activity? moisture->reagent_check Yes solution2 Action: Ensure dry reagents/glassware moisture->solution2 No solution3 Action: Titrate LDA reagent_check->solution3 No hydrolysis Product hydrolysis? incomplete_rxn->hydrolysis No solution4 Action: Increase reflux time / excess MeOH incomplete_rxn->solution4 Yes solution5 Action: Check workup pH hydrolysis->solution5 Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Nucleophilic Substitution on Difluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions on difluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my SNAr reaction with a difluoropyridine showing low or no conversion?

Low or no conversion in SNAr reactions of difluoropyridines can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Inactive Nucleophile: The nucleophile may be weak or sterically hindered. If the nucleophile is an alcohol, amine, or thiol, it may require deprotonation with a suitable base to enhance its nucleophilicity.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile, making the nucleophile more reactive.[1][2] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress can significantly improve the rate and yield.[3]

  • Incorrect Base: The base might be too weak to deprotonate the nucleophile effectively, or it might not be compatible with the reaction conditions. Common bases for SNAr reactions include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less acidic nucleophiles, stronger bases like NaH or KOtBu might be necessary.[1][3]

  • Moisture Contamination: Anhydrous conditions are often crucial, especially when using strong bases like NaH or KOtBu, which react readily with water. Ensure that all glassware is oven-dried and that anhydrous solvents are used.[3]

2. I am observing the formation of multiple products. How can I control the regioselectivity of the substitution on 2,4-difluoropyridine?

Controlling regioselectivity is a common challenge in the functionalization of difluoropyridines. In the case of 2,4-difluoropyridine, nucleophilic attack generally occurs preferentially at the 4-position.[4][5] This is because the nitrogen atom in the pyridine ring can better stabilize the negative charge in the Meisenheimer intermediate when the attack is at the C4 position (para to the nitrogen).[5]

Strategies to Influence Regioselectivity:

  • Steric Hindrance: Introducing a bulky substituent on the nucleophile can sometimes favor attack at the less sterically hindered position.

  • Solvent Effects: While polar aprotic solvents are standard, some studies have shown that nonpolar solvents can favor ortho-substitution (C2 position) for certain substrates by promoting a six-membered polar transition state.[6] The use of deep eutectic solvents (DES) has also been shown to drastically change the regioselectivity.[7]

  • Directing Groups: The introduction of a trialkylsilyl group at the C3 or C5 position of a dihalopyridine has been demonstrated to reverse the typical regioselectivity, directing the nucleophilic attack to the C2 or C6 position.[4]

3. My reaction is producing a significant amount of di-substituted product. How can I favor mono-substitution?

The formation of di-substituted products is a common side reaction when working with difluoropyridines.

Methods to Enhance Mono-substitution:

  • Stoichiometry Control: Use a stoichiometric amount of the nucleophile (typically 1.0 to 1.2 equivalents) relative to the difluoropyridine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the mono-substituted product, as the second substitution typically requires more energy.

  • Slow Addition of the Nucleophile: A slow, controlled addition of the nucleophile to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby disfavoring the second substitution.

  • Choice of Solvent: In some cases, the choice of solvent can influence the ratio of mono- to di-substituted products. For instance, using a less polar solvent might slow down the second substitution step more significantly than the first.[2]

Data Presentation: Optimized Reaction Conditions

The following tables summarize generally effective reaction conditions for the nucleophilic aromatic substitution on fluoropyridines with various classes of nucleophiles. These conditions can serve as a starting point for the optimization of reactions with difluoropyridines.

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [3]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503>95
PhenolPhenolK₃PO₄t-Amyl alcohol11012>95
ThiolThiophenolK₃PO₄t-Amyl alcohol1103>95

Table 2: SNAr with Nitrogen-Based Nucleophiles [3]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1° or 2° AmineMorpholineK₃PO₄t-Amyl alcohol1103>95
AmideBenzamideK₂CO₃DMSO13012>95
N-HeterocycleIndoleK₂CO₃DMSO13012>95

Experimental Protocols

Protocol 1: General Procedure for the Reaction of 2,4-Difluoropyridine with an Amine Nucleophile

This protocol provides a general method for the reaction of 2,4-difluoropyridine with a secondary amine, using morpholine as an example.

Materials:

  • 2,4-Difluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-Amyl alcohol

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to the flask.

  • Add 2,4-difluoropyridine (1.0 equivalent) to the suspension.

  • Add morpholine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-substituted product.

Visualizations

SNAr_Mechanism reactant Difluoropyridine + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Addition (Rate-determining step) product Substituted Pyridine + Fluoride Ion intermediate->product Elimination (Restores aromaticity)

Caption: General mechanism of SNAr on a difluoropyridine.

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Quality (Nucleophile, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_base Optimize Base (Strength, Stoichiometry) check_reagents->optimize_base optimize_temp Optimize Temperature (Increase Gradually) check_conditions->optimize_temp optimize_solvent Optimize Solvent (Polar Aprotic) check_conditions->optimize_solvent success Improved Conversion optimize_base->success optimize_temp->success optimize_solvent->success

Caption: Troubleshooting workflow for low SNAr conversion.

Regioselectivity_Control start Undesired Regioisomer c4_product C4-Substituted Product (Major, Electronically Favored) start->c4_product Observed strategy Strategies to Alter Selectivity start->strategy c2_product C2-Substituted Product (Minor, Sterically Favored) sterics Increase Steric Bulk of Nucleophile strategy->sterics solvent Change Solvent (e.g., Nonpolar or DES) strategy->solvent directing_group Introduce Directing Group (e.g., Silyl at C3/C5) strategy->directing_group sterics->c2_product May Favor solvent->c2_product May Favor directing_group->c2_product Directs To

Caption: Decision-making for controlling regioselectivity.

References

Technical Support Center: Methyl 2,6-difluoropyridine-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Methyl 2,6-difluoropyridine-3-carboxylate in reactions with amines. The primary reaction is a nucleophilic aromatic substitution (SNAr), where an amine displaces one of the fluorine atoms. However, several side reactions can occur, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when reacting this compound with amines?

The main side reactions include:

  • Di-substitution: Where a primary or secondary amine reacts with the substrate to replace both fluorine atoms, particularly when an excess of the amine or elevated temperatures are used.

  • Ester Amidation: The amine nucleophile attacks the carbonyl carbon of the methyl ester group, forming a pyridine-3-carboxamide instead of the desired C-F substitution product.

  • Solvent-derived Impurities: When using dimethylformamide (DMF) at high temperatures, it can decompose to generate dimethylamine, which can act as a nucleophile and lead to the formation of an unexpected N,N-dimethylamino-substituted byproduct.[1]

  • Poor Regioselectivity: Substitution may occur at both the C-2 and C-6 positions, leading to a mixture of isomers if conditions are not optimized.

Q2: The amine is reacting with the methyl ester instead of the pyridine ring. How do I favor the SNAr reaction?

This is a common issue as both the pyridine ring and the ester are electrophilic. To favor the desired SNAr reaction:

  • Lower the Reaction Temperature: Ester amidation often has a higher activation energy than SNAr on this highly activated ring. Running the reaction at a lower temperature can significantly reduce the rate of ester attack.

  • Use a Non-nucleophilic Base: If a base is required, choose a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) instead of a nucleophilic one like triethylamine.[1]

  • Modify the Substrate: If feasible, consider using the corresponding carboxylic acid and an amide coupling reagent in a separate step after the SNAr reaction is complete.[2][3]

Q3: How can I prevent the formation of the di-substituted product?

Formation of the di-substituted product is typically caused by a second SNAr event on the mono-substituted product. To minimize this:

  • Control Stoichiometry: Use a precise stoichiometry of 1.0 to 1.1 equivalents of the amine relative to the pyridine substrate.

  • Slow Addition: Add the amine slowly to the reaction mixture to avoid creating localized areas of high amine concentration.

  • Lower Temperature: As with other side reactions, lower temperatures will disfavor the second, generally slower, substitution reaction.

Q4: Which fluorine atom (at C-2 or C-6) is more reactive and why?

The reactivity is determined by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[4][5] The pyridine ring is highly electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine atoms. The methyl carboxylate group at C-3 is an additional electron-withdrawing group.

  • Attack at C-2: This position is para to the ring nitrogen. The negative charge in the Meisenheimer complex can be delocalized onto the nitrogen atom, which is a highly stabilizing resonance structure.

  • Attack at C-6: This position is ortho to the ring nitrogen. The negative charge can also be delocalized onto the nitrogen atom.

Both positions are activated. However, the precise regioselectivity can be influenced by the steric bulk of the incoming amine and the specific reaction conditions. The C-2 position is generally favored due to strong resonance stabilization, but mixtures can still occur.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Mono-substituted Product
Potential Cause Suggested Solution
Low Reactivity of Amine Increase reaction temperature incrementally. Consider using a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the amine, increasing its nucleophilicity.
Poor Solvent Choice Ensure the solvent is aprotic and polar (e.g., DMSO, DMF, Acetonitrile) to facilitate the SNAr mechanism.[6]
Reaction Not at Optimal Temperature Start reactions at room temperature and monitor by TLC/LCMS. Gradually increase heat if no reaction occurs. The optimal temperature is often between 25°C and 80°C.
Decomposition If the reaction mixture darkens significantly at higher temperatures, the starting material or product may be decomposing. Attempt the reaction at a lower temperature for a longer duration.
Problem 2: Significant Formation of Byproducts
Observed Byproduct Potential Cause Suggested Solution
Di-substituted Product Excess amine; high temperature.Use ≤ 1.1 equivalents of amine. Add the amine slowly. Reduce the reaction temperature.
Ester Amidation Product Amine is too nucleophilic towards the ester; high temperature.Lower the reaction temperature. Use a non-nucleophilic base. If the problem persists, consider protecting the amine or using a different synthetic route.
N,N-dimethylamino Product Using DMF solvent at high temperatures (>100-120°C).[1]Switch to a more stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP). Run the reaction at a lower temperature.

Visualizations

Reaction Pathways

Figure 1. Primary reaction pathways.

Troubleshooting Workflow

Figure 2. Troubleshooting workflow.

Regioselectivity Mechanism

Figure 3. Regioselectivity of attack.

General Experimental Protocol

Materials:

  • This compound

  • Amine (1.05 equivalents)

  • Anhydrous Solvent (e.g., Acetonitrile, DMSO)

  • Base (optional, e.g., K₂CO₃, DIPEA)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen anhydrous solvent.

  • If using a solid base like K₂CO₃, add it to the mixture.

  • In a separate flask, dissolve the amine in a small amount of the reaction solvent.

  • Slowly add the amine solution to the reaction flask at room temperature over 15-30 minutes. If using a liquid base like DIPEA, it can be added at this stage.

  • Monitor the reaction progress by TLC or LCMS.

  • If no reaction is observed after 1-2 hours, slowly warm the mixture to 40-60°C. Continue monitoring.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a general guideline. Reaction times and temperatures will vary significantly based on the nucleophilicity of the specific amine used. Always begin monitoring at a low temperature to minimize side product formation.

References

Technical Support Center: Synthesis of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 2,6-difluoropyridine-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low or no conversion of the starting material, Methyl 2,6-dichloropyridine-3-carboxylate. What are the potential causes and how can I address them?

A1: Low or no conversion in the synthesis of this compound is a common issue that can often be attributed to several factors related to the reaction conditions and reagents.

  • Insufficient Reaction Temperature: The halogen exchange (Halex) reaction typically requires high temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be significantly reduced.

    • Troubleshooting: Ensure your reaction is heated to the appropriate temperature, typically in the range of 180-230 °C. Monitor the internal reaction temperature closely.

  • Presence of Water: The fluoride source (e.g., KF or CsF) and the solvent must be anhydrous. Water can hydrate the fluoride ions, reducing their nucleophilicity and hindering the substitution reaction.

    • Troubleshooting: Use freshly dried, anhydrous potassium fluoride (KF) or cesium fluoride (CsF). Ensure your solvent, commonly Dimethyl Sulfoxide (DMSO) or Sulfolane, is anhydrous. Consider drying the KF in the reaction vessel by azeotropic distillation with a solvent like toluene before adding the DMSO or Sulfolane.

  • Poor Solubility of Fluoride Salt: The low solubility of KF in some organic solvents can limit its effectiveness.

    • Troubleshooting: Consider using a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, to increase the solubility of the fluoride salt in the organic phase. Alternatively, using the more soluble Cesium Fluoride (CsF) can significantly improve the reaction rate, although it is a more expensive reagent.

  • Inactive Fluoride Salt: The surface of the fluoride salt may be passivated, reducing its reactivity.

    • Troubleshooting: Use spray-dried potassium fluoride or grind the anhydrous KF to a fine powder to increase the surface area.

Q2: I am observing the formation of significant byproducts in my reaction. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a primary contributor to low yields. In this synthesis, several side reactions can occur.

  • Mono-fluorinated Intermediate: Incomplete reaction can lead to the presence of the mono-fluorinated intermediate, Methyl 2-chloro-6-fluoropyridine-3-carboxylate.

    • Troubleshooting: Increase the reaction time or temperature to drive the reaction to completion. Ensure a sufficient excess of the fluoride source is used.

  • Methylthio-substituted Pyridines: If DMSO is used as a solvent at high temperatures, it can decompose and react with the pyridine ring, leading to the formation of methylthio-substituted byproducts.

    • Troubleshooting: While DMSO is a common solvent for this reaction, using an alternative high-boiling polar aprotic solvent like Sulfolane can mitigate this side reaction. If using DMSO, maintaining the reaction temperature within the optimal range (e.g., 180-190°C) and minimizing reaction time can reduce the formation of these impurities.[1]

  • Hydrolysis of the Ester: The presence of water, especially under basic conditions (if any basic impurities are present), can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Troubleshooting: Strictly anhydrous conditions are crucial. Ensure all reagents and solvents are dry.

Q3: The purification of my final product is challenging. What are the recommended purification strategies?

A3: Purification of this compound can be complicated by the presence of unreacted starting materials, intermediates, and byproducts with similar polarities.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially to remove less volatile impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the product.

    • Troubleshooting: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Fluorinated Pyridines
Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineAnhydrous KFDMSO1868.696.3U.S. Patent 4,071,521[1]
2,6-DichloropyridineAnhydrous KFDMSO180 (at 675 mm Hg)13.591.7U.S. Patent 4,071,521[1]
2,6-DichloropyridineAnhydrous KFSulfolane225-235262U.S. Patent 4,071,521[1]
Methyl 3-nitropyridine-4-carboxylateCsF (5 equiv.)Dry DMSO1201.538Molecules 2006, 11, 130-133[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Halex Reaction)

This protocol is a representative procedure based on established methods for similar transformations.

Materials:

  • Methyl 2,6-dichloropyridine-3-carboxylate

  • Anhydrous spray-dried Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional)

Procedure:

  • Drying of Apparatus: All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a nitrogen or argon atmosphere.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add Methyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) and anhydrous spray-dried Potassium Fluoride (2.5 - 3.0 eq). If using, add the phase-transfer catalyst (0.1 eq) at this stage.

  • Solvent Addition: Add anhydrous DMSO or Sulfolane to the flask. The reaction mixture should be a stirrable slurry.

  • Reaction: Heat the reaction mixture with vigorous stirring to 180-190 °C. Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (typically after 8-16 hours), cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reagents Add Reactants: - Methyl 2,6-dichloropyridine-3-carboxylate - Anhydrous KF start->reagents solvent Add Anhydrous Solvent (DMSO or Sulfolane) reagents->solvent heat Heat to 180-190 °C with Vigorous Stirring solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract purify Purify (Distillation or Chromatography) extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction byproducts Byproduct Formation start->byproducts decomposition Product Decomposition start->decomposition increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous byproducts->anhydrous optimize_solvent Optimize Solvent byproducts->optimize_solvent decomposition->increase_temp_time Avoid Excessive Heat purification Refine Purification increase_temp_time->purification anhydrous->purification optimize_solvent->purification

Caption: Troubleshooting logic for improving reaction yield.

References

Technical Support Center: Catalyst Selection for Methyl 2,6-difluoropyridine-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Methyl 2,6-difluoropyridine-3-carboxylate. Our goal is to help you diagnose and resolve issues to maintain optimal reaction performance and ensure the success of your experiments.

General FAQs & Key Challenges

This section addresses overarching questions regarding the reactivity and handling of this compound in common synthetic transformations.

Question: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions? Answer: The primary challenges stem from the molecule's electronic and structural properties:

  • Electron Deficiency: The two fluorine atoms and the pyridine nitrogen strongly withdraw electron density, making the C-F bonds challenging to activate in oxidative addition steps for some cross-coupling reactions. However, if a more reactive leaving group (like Br or I) is present, this electron deficiency can actually make the oxidative addition step easier.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center. This can lead to catalyst deactivation or the formation of off-cycle, inactive species, ultimately lowering the reaction yield.[3]

  • Competing Reactions: The fluorine atoms can act as leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions, which can be an undesired side reaction under basic conditions, especially with nucleophilic amines or alkoxides.

Question: How does the electron-deficient nature of the pyridine ring affect catalyst and ligand selection? Answer: For cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the electron-deficient nature of the aryl halide partner is a critical consideration.

  • Oxidative Addition: While C-F bond activation is difficult, if you are using a bromo- or iodo-substituted version of the molecule, the electron-withdrawing fluorine atoms facilitate the oxidative addition step, which is often rate-determining.[2]

  • Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be slowed down by electron-withdrawing groups on the aryl ring. To overcome this, highly electron-donating and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often required. These ligands accelerate reductive elimination and stabilize the palladium center.[4][5]

Question: How can catalyst inhibition by the pyridine nitrogen be mitigated? Answer: Several strategies can be employed to minimize catalyst poisoning by the pyridine nitrogen:

  • Bulky Ligands: Using sterically hindered ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can physically block the pyridine nitrogen from coordinating to the palladium center.[4][6]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to a more controlled and rapid formation of the active Pd(0) species, potentially outcompeting the rate of catalyst inhibition.[4][7]

  • Additives: In some cases, additives like trimethyl borate have been shown to prevent catalyst poisoning by heteroatomic units in Suzuki-Miyaura reactions.[3]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

This guide focuses on C-C bond formation using boronic acids or esters. For this substrate, we will assume the reaction is performed on a bromo-substituted derivative, as direct C-F coupling is challenging.

Question: My Suzuki-Miyaura coupling reaction with a derivative of this compound is failing or giving a low yield. What are the first things I should check? Answer: A failed Suzuki coupling can often be traced back to a few key factors. A systematic check is recommended:

  • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[4][8]

  • Reagent Quality: Verify the purity of your aryl halide, boronic acid/ester, and base. Boronic acids can degrade over time, leading to protodeboronation.[8] Using more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate this issue.[1][8]

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand have not degraded. Using a well-defined precatalyst can often give more reproducible results than generating the active catalyst in situ.[4][7]

  • Base and Solvent Choice: The base must be strong enough to facilitate transmetalation but not so strong as to cause ester hydrolysis or substrate decomposition. The solvent must solubilize all components and be anhydrous and degassed.[8]

Question: What are the recommended catalyst systems and bases for coupling with this electron-deficient heterocyclic system? Answer: Given the substrate's properties, highly active catalyst systems are required.

  • Catalysts/Ligands: Buchwald-type biarylphosphine ligands are highly effective for coupling sterically hindered and electron-deficient substrates.[4] Ligands like XPhos , SPhos , and RuPhos paired with a palladium source like Pd₂(dba)₃ or a precatalyst like XPhos Pd G3 are excellent starting points.[4]

  • Bases: A strong, non-nucleophilic base is often necessary to promote the challenging transmetalation step. K₃PO₄ and Cs₂CO₃ are frequently the most effective bases for these types of couplings.[4][9] Anhydrous conditions are crucial, although sometimes a small amount of water is required when using K₃PO₄.[1]

Table 1: Catalyst System Selection for Suzuki-Miyaura Coupling
Catalyst/LigandPrecatalystRecommended BaseSolventKey Advantages
Pd₂(dba)₃ + XPhosN/AK₃PO₄, Cs₂CO₃1,4-Dioxane, TolueneHigh activity for hindered and electron-deficient substrates.
XPhos Pd G3XPhos PalladacycleK₃PO₄, Cs₂CO₃1,4-Dioxane, TolueneAir-stable, high reactivity, rapid generation of active catalyst.
Pd(dppf)Cl₂N/AK₂CO₃, Na₂CO₃Dioxane/H₂O, DMFGood general catalyst, but may be less effective for this specific substrate.
Pd(PPh₃)₄N/ANa₂CO₃Toluene/EtOH/H₂O"Classic" catalyst, often less active for challenging substrates.
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1-0.5 M).[4]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[4]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4]

Troubleshooting Diagram: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst System Screening Start Low/No Yield in Suzuki Coupling Check_Inert Check Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Verify Reagent Purity & Activity (Boronic Acid, Base) Check_Inert->Check_Reagents [ OK ] Check_Catalyst Screen Catalyst System Check_Reagents->Check_Catalyst [ OK ] Ligand Use Bulky Ligand (XPhos, SPhos) Check_Catalyst->Ligand Optimize_Conditions Optimize Temp. & Reaction Time Success Reaction Successful Optimize_Conditions->Success Base Switch to Stronger Base (K3PO4, Cs2CO3) Ligand->Base Precatalyst Use Precatalyst (e.g., G3) Base->Precatalyst Precatalyst->Optimize_Conditions

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

This guide addresses the formation of C-N bonds, a critical transformation in drug discovery.

Question: My Buchwald-Hartwig amination is not working. What are the most common points of failure for a substrate like this? Answer: The most common issues are related to catalyst selection and base sensitivity.

  • Ligand Choice: This is the most critical parameter. The pyridine substrate requires a ligand that can promote the reaction without being inhibited. Sterically hindered biarylphosphine ligands are essential.[5][10]

  • Base Choice: A strong, non-nucleophilic base is needed, but one that is too strong or too soluble can lead to decomposition of the starting material or hydrolysis of the methyl ester. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Amine Nucleophilicity: Weakly nucleophilic amines or sterically hindered amines require more reactive catalyst systems and potentially higher temperatures to proceed effectively.

Question: Which generation of Buchwald ligands is most suitable for this type of heteroaryl halide? Answer: The later generations of Buchwald ligands, which are characterized by their bulk and electron-richness, are most suitable.

  • For primary and secondary alkyl- or aryl-amines: Ligands like RuPhos and XPhos are excellent choices. They are known to be effective for coupling amines with heteroaryl chlorides and bromides.[10]

  • For challenging couplings (e.g., ammonia equivalents, weak amines): More specialized ligands like BrettPhos might be required.[10]

  • Precatalysts: Using a corresponding precatalyst like RuPhos Pd G3 or XPhos Pd G3 is highly recommended for reproducibility and activity.

Table 2: Ligand Selection for Buchwald-Hartwig Amination
LigandRecommended ForCommon BaseSolventKey Considerations
XPhos Primary/Secondary Amines, Aryl AminesNaOtBu, LHMDSToluene, DioxaneBroadly applicable, high activity.
RuPhos Secondary Amines, especially hindered onesNaOtBu, K₃PO₄Toluene, DioxaneExcellent for coupling secondary amines to aryl chlorides/bromides.[10]
BrettPhos Primary Amines, Ammonia SurrogatesLHMDS, NaOtBuToluene, DioxaneUseful for monoarylation of primary amines and challenging substrates.[10]
dppf Simple, unhindered aminesNaOtBuTolueneAn earlier generation ligand, may show lower activity with this substrate.[11]
General Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 equiv), palladium precatalyst (1-2 mol%), and ligand (if not using a precatalyst) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the amine (1.1-1.5 equiv). Finally, add the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Reaction: Seal the vessel tightly and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Decision Tree for Ligand Selection

Ligand_Selection Start Select Ligand for Buchwald-Hartwig Amination Amine_Type What is the Amine Type? Start->Amine_Type Primary_Amine Primary Amine (Alkyl or Aryl) Amine_Type->Primary_Amine Primary Secondary_Amine Secondary Amine Amine_Type->Secondary_Amine Secondary Weak_Amine Weakly Nucleophilic or Ammonia Equivalent Amine_Type->Weak_Amine Weak/ Ammonia Use_XPhos Start with XPhos or BrettPhos Primary_Amine->Use_XPhos Use_RuPhos Start with RuPhos or XPhos Secondary_Amine->Use_RuPhos Use_BrettPhos Use BrettPhos Weak_Amine->Use_BrettPhos

Caption: Decision tree for initial ligand selection in Buchwald-Hartwig amination.

Troubleshooting Guide 3: Ester Hydrolysis

Question: I need to convert the methyl ester to a carboxylic acid. What are the best conditions to ensure complete hydrolysis without side reactions on the difluoropyridine ring? Answer: Both acidic and basic conditions can be used for ester hydrolysis, but care must be taken to avoid unwanted side reactions, such as nucleophilic aromatic substitution of the fluorine atoms.

  • Basic Hydrolysis (Saponification): This is the most common method. Using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures is typically effective. LiOH is often preferred over NaOH or KOH as it can sometimes provide better selectivity and milder conditions.

  • Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in 6M HCl) can also work but may require harsher conditions and longer reaction times. This method avoids the risk of SNAr with a hydroxide nucleophile.

Table 3: Conditions for Ester Hydrolysis
ConditionReagentsSolventTemperaturePotential Issues
Basic (Mild) LiOH·H₂O (2-4 equiv)THF / H₂O0 °C to RTIncomplete reaction if too mild.
Basic (Standard) NaOH or KOH (2-4 equiv)MeOH / H₂ORT to 60 °CPotential for SNAr at higher temperatures.
Acidic 6M HCl or H₂SO₄/AcOHH₂O or DioxaneRefluxRequires high temperatures; potential for decomposition.
General Experimental Protocol: Basic Ester Hydrolysis (Saponification)
  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or DCM) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the carboxylic acid product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

solvent effects on the reactivity of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl 2,6-difluoropyridine-3-carboxylate in chemical synthesis. The content is tailored for researchers, scientists, and professionals in drug development, focusing on the critical role of solvent effects in the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound?

A1: The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the methyl carboxylate group are electron-withdrawing, which activates the pyridine ring for nucleophilic attack. The fluorine atoms at the C2 and C6 positions are excellent leaving groups for this type of reaction.[1][2]

Q2: Which solvents are recommended for SNAr reactions with this substrate?

A2: Polar aprotic solvents are highly recommended as they can significantly accelerate SNAr reactions.[3] Commonly used solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN). These solvents are effective because they solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and more reactive.[4]

Q3: Why should I generally avoid polar protic solvents like ethanol or water?

A3: Polar protic solvents can form strong hydrogen bonds with anionic nucleophiles. This solvation stabilizes the nucleophile, increasing the energy required for it to attack the aromatic ring, which in turn slows down the reaction rate.[3][5] While they can help stabilize the reaction intermediate, the negative effect on the nucleophile's reactivity is typically dominant.

Q4: Will substitution occur at the C2 or C6 position?

A4: The C2 and C6 positions are electronically very similar. Therefore, if the incoming nucleophile is small, a mixture of products resulting from substitution at both positions is likely. For sterically bulky nucleophiles, the reaction may show some selectivity, but this needs to be determined on a case-by-case basis.

Q5: How does reaction temperature affect the outcome?

A5: SNAr reactions with fluorinated pyridines often require heating to proceed at a reasonable rate. A typical temperature range is 80-120°C, particularly when using less reactive nucleophiles.[6][7] However, excessively high temperatures can lead to side reactions and decomposition. It is always best to start at a moderate temperature and monitor the reaction's progress.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Incorrect Solvent Choice: Use of a non-polar or polar protic solvent. 2. Insufficient Temperature: The reaction's activation energy is not being met. 3. Inactive Nucleophile: The nucleophile is not strong enough, or it has been passivated by the solvent. 4. Presence of Water: Trace amounts of water in aprotic solvents can deactivate the nucleophile.1. Switch to a high-polarity aprotic solvent like DMSO or DMF.[5] 2. Gradually increase the reaction temperature, monitoring for any decomposition.[6] 3. Use a stronger base to deprotonate the nucleophile fully or switch to a more potent nucleophile. 4. Ensure all solvents are anhydrous. Use freshly distilled solvents or those stored over molecular sieves.[7]
Formation of Side Products 1. Reaction with Ester: The nucleophile (especially amines or hydroxides) may be reacting with the methyl ester group. 2. Decomposition: The reaction temperature may be too high, causing the starting material or product to decompose. 3. Di-substitution: The product of the first substitution reacts again with the nucleophile.1. Use milder reaction conditions (lower temperature) or protect the ester group if possible. 2. Lower the reaction temperature and accept a longer reaction time. 3. Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents) to minimize the chance of a second substitution.
Starting Material is Insoluble 1. Poor Solvent Match: The chosen solvent cannot effectively dissolve the substrate.1. Consult a solvent properties table and select a solvent with a higher polarity and appropriate characteristics, such as DMSO or DMF.

Data Presentation: Solvent Effects on SNAr Reactions

The choice of solvent is critical for the success of Nucleophilic Aromatic Substitution. The following table summarizes the properties of common solvents and their general effect on the rate of SNAr reactions.

Solvent Type Relative Polarity General Effect on SNAr Rate
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Strongly Accelerates [8]
N,N-Dimethylformamide (DMF)Polar Aprotic0.386Strongly Accelerates
Acetonitrile (MeCN)Polar Aprotic0.460Accelerates [9]
Tetrahydrofuran (THF)Polar Aprotic0.207Moderately Accelerates
AcetonePolar Aprotic0.355Moderately Accelerates
Methanol (MeOH)Polar Protic0.762Slows Down [5]
Ethanol (EtOH)Polar Protic0.654Slows Down [2]
Water (H₂O)Polar Protic1.000Strongly Slows Down [3]
TolueneNon-Polar0.099Very Slow / No Reaction
HexaneNon-Polar0.009Very Slow / No Reaction
(Data sourced from various chemical property tables and literature)[10][11]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol is a generalized procedure based on common practices for SNAr reactions on activated fluoro-heterocycles.[6][7]

  • Reagent Preparation:

    • Ensure this compound is pure and dry.

    • Use a dry, polar aprotic solvent (e.g., DMSO).

    • The amine nucleophile should be used as provided or generated in situ.

    • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required if the nucleophile is added as a salt (e.g., hydrochloride).

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the base (1.5-2.0 eq), if required.

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the dry solvent (e.g., DMSO) via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Execution:

    • Add the amine nucleophile (1.1 eq) to the stirring mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate).

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to obtain the desired substituted pyridine.

Visualizations

Caption: General mechanism for the SNAr reaction.

experimental_workflow setup 1. Reaction Setup (Substrate, Base, Solvent under N₂) addition 2. Add Nucleophile setup->addition reaction 3. Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup 4. Cooldown and Quench (Add H₂O) reaction->workup extraction 5. Liquid-Liquid Extraction (e.g., EtOAc) workup->extraction purification 6. Dry and Concentrate extraction->purification final_product 7. Column Chromatography purification->final_product

Caption: A typical experimental workflow for SNAr.

Caption: Logical flow of solvent effects on nucleophile reactivity.

References

Technical Support Center: Purification of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of Methyl 2,6-difluoropyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the fluorination of a corresponding dichloropyridine precursor. The most prevalent impurities arise from incomplete reactions or side reactions. These can include:

  • Incompletely Fluorinated Intermediates: The most common impurity is the mono-fluorinated starting material, such as Methyl 2-chloro-6-fluoropyridine-3-carboxylate.

  • Starting Material: Residual amounts of the starting dichloropyridine compound may remain if the reaction does not go to completion.

  • Solvent-Related Byproducts: If dimethyl sulfoxide (DMSO) is used as a solvent in the fluorination reaction, methylthio-substituted pyridines can be formed as byproducts.[1]

  • Hydrolysis Products: The ester group of the target compound can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 2,6-difluoropyridine-3-carboxylic acid.

  • Over-fluorinated or Regioisomeric Products: Depending on the reaction conditions, trace amounts of other fluorinated isomers may be generated.[2]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

  • Column Chromatography: This is a versatile technique for separating the target compound from a range of impurities with different polarities.[3][4][5]

  • Recrystallization: If the crude product is a solid and a suitable solvent is found, recrystallization can be a highly efficient method for achieving high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of the desired product from impurities. For fluorinated pyridine derivatives, visualization can typically be achieved using UV light (254 nm), as the aromatic ring absorbs UV radiation.[6] Staining with agents like potassium permanganate can also be used to visualize non-UV active impurities.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from a major impurity. The polarity of the eluent is not optimal for separating the compounds.Systematically test different solvent systems using TLC to find an eluent that maximizes the difference in Rf values between your product and the impurity. A common starting point is a mixture of hexane and ethyl acetate.[3]
The product is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The product elutes too quickly with the solvent front. The eluent is too polar, resulting in minimal interaction with the stationary phase.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of spots on TLC and broad peaks from the column. The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize active sites on the silica gel.
Low recovery of the product after chromatography. The compound may be adsorbing irreversibly to the silica gel.Use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel with a base before use.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent, even when heated. The solvent is not a good solvent for your compound at elevated temperatures.Experiment with different solvents or solvent mixtures. For pyridine carboxylates, polar solvents like ethanol, methanol, or mixtures with water can be effective.
The compound "oils out" instead of forming crystals upon cooling. The solution is too concentrated, or the cooling rate is too fast.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce proper crystallization.
No crystals form after the solution has cooled. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
The resulting crystals are discolored or appear impure. Impurities are co-crystallizing with the product.The chosen solvent may be too good at dissolving the impurities. Try a different solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered off hot). A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate). A good starting point is a 4:1 mixture of ethyl acetate and pentane.[7]

    • Visualize the plate under UV light (254 nm). The ideal eluent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Solvent Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test for pyridine derivatives include ethanol, methanol, isopropanol, and mixtures of these with water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >98%Effective for separating complex mixtures with varying polarities.Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column.
Recrystallization >99% (if successful)Can yield very high purity product. Relatively simple and cost-effective.Requires a suitable solvent to be found. Not effective for all impurity profiles. "Oiling out" can be an issue.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis to Assess Impurity Profile crude->tlc decision Choose Purification Method tlc->decision column Column Chromatography decision->column Complex mixture or aprotic impurities recrystallization Recrystallization decision->recrystallization Solid with suitable solvent found pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Confirm Purity (TLC, NMR, etc.) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered check_tlc Analyze crude and purified fractions by TLC start->check_tlc impurity_type Identify Impurity Type check_tlc->impurity_type polar_impurity Impurity more polar than product impurity_type->polar_impurity Polar nonpolar_impurity Impurity less polar than product impurity_type->nonpolar_impurity Non-polar streaking Streaking/Tailing Observed impurity_type->streaking Streaking adjust_column Adjust column eluent polarity polar_impurity->adjust_column change_solvent Change recrystallization solvent polar_impurity->change_solvent nonpolar_impurity->adjust_column nonpolar_impurity->change_solvent add_base Add base (e.g., triethylamine) to eluent streaking->add_base solution1 Solution: Increase eluent polarity for column chromatography adjust_column->solution1 To elute product solution2 Solution: Decrease eluent polarity for column chromatography adjust_column->solution2 To retain product solution3 Solution: Modify eluent or recrystallization solvent add_base->solution3 change_solvent->solution3

Caption: A logical diagram for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Methyl 2,6-difluoropyridine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,6-difluoropyridine-3-carboxylate and its structural analogs. Due to the limited availability of public experimental data for the target compound, this guide presents a predicted NMR characterization based on the analysis of its key structural components: 2,6-difluoropyridine and Methyl pyridine-3-carboxylate. This comparative approach offers valuable insights for researchers working on the synthesis and characterization of related fluorinated pyridine derivatives.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for key structural analogs and provide a predicted data set for this compound. These predictions are based on the additive effects of the fluorine and methyl carboxylate substituents on the pyridine ring.

Table 1: ¹H NMR Spectral Data

CompoundH4 (δ, ppm)H5 (δ, ppm)Other Protons (δ, ppm)Solvent
Predicted: this compound ~8.3-8.5 (dd)~7.1-7.3 (t)~3.9 (s, -OCH₃)CDCl₃
2,6-difluoropyridine7.8-8.0 (m)6.8-7.0 (t)-CDCl₃
Methyl pyridine-3-carboxylate8.7-8.9 (dd)7.3-7.5 (dd)9.1-9.3 (d, H2), 8.2-8.4 (dt, H6), 3.9 (s, -OCH₃)CDCl₃

Table 2: ¹³C NMR Spectral Data

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)Other Carbons (δ, ppm)Solvent
Predicted: this compound ~162 (dd)~115 (d)~145 (d)~110 (t)~162 (dd)~165 (C=O), ~53 (-OCH₃)CDCl₃
2,6-difluoropyridine[1][2]163.5 (dd)108.0 (t)143.0 (t)108.0 (t)163.5 (dd)-CDCl₃
Methyl pyridine-3-carboxylate150.5126.8137.0123.6153.8165.7 (C=O), 52.5 (-OCH₃)CDCl₃

Note: Predicted values are estimates and may vary from experimental results. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound is provided below.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, depending on the sample concentration and solubility.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Structural and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key structural relationships and the experimental workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H NMR Spectrum transfer->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum transfer->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process analyze Peak Picking & Integration process->analyze compare Compare with Analogs analyze->compare

References

A Comparative Guide to the Analysis of Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of novel compounds is paramount. This guide provides a comparative overview of analytical techniques for Methyl 2,6-difluoropyridine-3-carboxylate, a fluorinated pyridine derivative of interest in medicinal chemistry. We will delve into the mass spectrometric analysis of this compound and compare its performance with alternative analytical methods, supported by experimental protocols and data.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that can provide information about the molecular weight and structure of a compound. When coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a versatile tool for the identification and quantification of analytes in complex mixtures.

Predicted Fragmentation Pattern

In the absence of a publicly available experimental mass spectrum for this compound, a predicted fragmentation pattern under electron ionization (EI) can be postulated based on the known fragmentation of similar esters and aromatic compounds.

The molecular ion peak (M⁺) would be expected at m/z 187, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 156.

  • Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z 128.

  • Cleavage of the pyridine ring: Aromatic ring fragmentation can also occur, though it is generally less favorable for stable aromatic systems.

Table 1: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment Ion
187[M]⁺
156[M - OCH₃]⁺
128[M - COOCH₃]⁺

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives.

Table 2: Comparison of Analytical Techniques

FeatureMass Spectrometry (GC-MS/LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by differential partitioning between mobile and stationary phasesDetection of the fluorine nucleus in a magnetic field
Information Molecular weight, structural information (fragmentation)Retention time, quantificationChemical environment of fluorine atoms, structural elucidation, quantification.[1]
Sensitivity Very high (picogram to femtogram)High (nanogram to microgram)Moderate (microgram to milligram)
Selectivity Very highModerate to high (depending on column and mobile phase)Very high for fluorine-containing compounds
Quantification Yes, with appropriate standardsYes, with appropriate standardsYes, can be used for absolute quantification without a reference standard of the analyte.[2]
Throughput HighHighLower
Instrumentation Complex and expensiveRelatively simple and less expensiveComplex and very expensive

Experimental Protocols

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Protocol

Pyridine and its derivatives can be analyzed using HPLC.[3][4]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (gradient or isocratic elution may be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.

    • Injection Volume: 10 µL.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative ¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds.[1][5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene).

  • NMR Spectrometer Conditions:

    • Field Strength: 400 MHz or higher.

    • Nucleus: ¹⁹F.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay: A sufficiently long delay to ensure full relaxation of the fluorine nuclei for accurate quantification.

    • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated based on the integral ratio and the known concentration of the internal standard.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound in a mass spectrometer can be visualized using the following diagram.

Fragmentation M This compound (m/z = 187) F1 [M - OCH₃]⁺ (m/z = 156) M->F1 - OCH₃ F2 [M - COOCH₃]⁺ (m/z = 128) M->F2 - COOCH₃

Caption: Predicted EI fragmentation of this compound.

References

Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2,6-dihalopyridines are indispensable building blocks for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The choice between a difluoro- and a dichloro-substituted pyridine can profoundly influence reaction pathways, efficiency, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) reactions, supported by experimental data and detailed protocols.

The Decisive "Element Effect" in SNAr Reactivity

The reactivity of halopyridines in SNAr reactions is a cornerstone of heterocyclic chemistry, enabling the introduction of a diverse array of functionalities. These reactions typically proceed through a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is largely determined by the stability of this intermediate.

A key principle governing the reactivity of aryl halides in SNAr reactions is the "element effect," which dictates that the order of reactivity is often F > Cl > Br > I. This is in stark contrast to aliphatic nucleophilic substitution (SN2) reactions, where the C-F bond is the strongest and fluoride is the poorest leaving group. In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and, therefore, more susceptible to nucleophilic attack. The presence of a second electron-withdrawing halogen at the 6-position further activates the pyridine ring towards nucleophilic attack. However, the intrinsic difference in the reactivity of the C-F and C-Cl bonds remains the primary determinant of their relative reaction rates.

Quantitative Reactivity Comparison

While the qualitative trend is well-established, quantitative data powerfully underscores the substantial difference in reactivity between fluoro- and chloro-pyridines. A comparative study on the reaction of 2-halopyridines with sodium ethoxide in ethanol at 25°C revealed a dramatic difference in reaction rates. This trend is directly applicable to the 2,6-disubstituted analogues.

SubstrateNucleophileRelative Rate Constant (kF/kCl)
2-FluoropyridineSodium Ethoxide320
2-ChloropyridineSodium Ethoxide1
Data for monosubstituted pyridines, with the trend being directly applicable to their 2,6-disubstituted counterparts.

Experimental evidence consistently demonstrates that 2,6-difluoropyridine is significantly more reactive than its chloro-analogue. This heightened reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is particularly advantageous when working with sensitive functional groups in complex, drug-like molecules.

The following table summarizes the typical reaction conditions for the mono-substitution of 2,6-difluoropyridine and 2,6-dichloropyridine with common nucleophiles, highlighting the generally harsher conditions required for the latter.

Nucleophile ClassSubstrateTypical ConditionsOutcomeReference
Amines (e.g., Piperidine) 2,6-DifluoropyridineBase (e.g., K2CO3), Solvent (e.g., DMSO, DMF), Room Temp. to moderate heat (e.g., 80°C)High yield, clean reaction
2,6-DichloropyridineBase (e.g., K2CO3), Solvent (e.g., DMF), Higher Temp. (e.g., 150-200°C, often with microwave assistance)Good yield, but requires more forcing conditions. Di-amination is challenging due to ring deactivation after the first substitution.
Alkoxides (e.g., Sodium Methoxide) 2,6-DifluoropyridineNaOMe, Solvent (e.g., MeOH, THF), Room Temp. to refluxReadily undergoes mono-alkoxylation
2,6-DichloropyridineNaOMe, Solvent (e.g., MeOH, DMF), RefluxMono-alkoxylation proceeds readily, often requiring elevated temperatures.

Experimental Protocols

To provide a practical context for this comparison, a detailed experimental protocol for a competitive SNAr reaction is outlined below. This procedure can be adapted to quantitatively compare the reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine with a nucleophile such as piperidine.

Objective:

To compare the relative reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine in a nucleophilic aromatic substitution reaction with piperidine.

Materials:
  • 2,6-Difluoropyridine

  • 2,6-Dichloropyridine

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

  • Internal standard (e.g., naphthalene or 1,3,5-trimethoxybenzene)

  • Acetonitrile

  • 0.01 M Hydrochloric acid in acetonitrile

  • Standard laboratory glassware and stirring equipment

  • UPLC or GC-MS for analysis

Procedure:
  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2,6-difluoropyridine in DMSO.

    • Prepare a 0.2 M stock solution of 2,6-dichloropyridine in DMSO.

    • Prepare a 0.4 M stock solution of piperidine in DMSO.

    • Prepare a 0.06 M stock solution of the internal standard in DMSO.

  • Reaction Setup:

    • In a 10 mL vial equipped with a magnetic stir bar, combine 1.0 mL of the 2,6-difluoropyridine stock solution (0.2 mmol) and 1.0 mL of the 2,6-dichloropyridine stock solution (0.2 mmol).

    • Add 0.5 mL of the internal standard stock solution (0.03 mmol).

    • Dilute with 1.5 mL of DMSO to bring the total volume to 4.0 mL before the addition of the nucleophile.

  • Reaction Initiation and Monitoring:

    • Take a 200 µL aliquot of the mixture as the time zero (t0) point. Quench this sample in a UPLC vial containing 800 µL of 0.01 M hydrochloric acid in acetonitrile.

    • Initiate the reaction by adding 1.0 mL of the piperidine stock solution (0.4 mmol) to the reaction vial. Start a stopwatch immediately.

    • Maintain the reaction at a constant temperature (e.g., 25°C or 50°C) with vigorous stirring.

    • At regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h), withdraw 200 µL aliquots of the reaction mixture and quench them in UPLC vials containing 800 µL of

Comparative Bioactivity of Fluorinated Pyridine Carboxylate and Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives related to Methyl 2,6-difluoropyridine-3-carboxylate. Due to the limited publicly available data on the specific derivatives of this compound, this guide focuses on structurally similar compounds, including fluorinated pyridine carboxylates and carboxamides, to offer valuable insights into their potential as therapeutic agents. The information presented herein is compiled from recent scientific literature and is intended to aid in the design and development of novel drug candidates.

Anticancer Activity

Several studies have highlighted the potential of pyridine and its derivatives as scaffolds for the development of potent anticancer agents. The introduction of fluorine atoms and carboxamide or carboxylate moieties can significantly influence the cytotoxic activity of these compounds.

A series of 2,4,6-trisubstituted pyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against a panel of cancer cell lines. The results, summarized in Table 1, demonstrate that these compounds exhibit potent activity, with some derivatives showing efficacy at nanomolar concentrations against renal and prostate cancer cell lines[1].

Furthermore, novel coumarin-3-carboxamide derivatives, which share a carboxamide functional group with potential derivatives of the target molecule, have been shown to possess significant anticancer properties. For instance, 4-fluoro and 2,5-difluoro benzamide derivatives of coumarin-3-carboxamide were identified as highly potent agents against HepG2 and HeLa cancer cell lines[2].

Table 1: Anticancer Activity of 2,4,6-Trisubstituted Pyridine Derivatives [1]

Compound IDCell LineIC50 (µM)
1 aKB61.5
SKOV-32.3
SF-2683.1
2 NCI H 4604.2
RKOP271.8
PC30.9 (nM)
3 OUR-100.5 (nM)
HL602.5
U9373.7
4 K5611.2
G3614.5
SK-MEL-283.9
5 GOTO2.8
NB-11.7
HeLa3.3
6 MCF-74.1
HT10802.6
HepG23.8

Note: The specific structures of compounds 1-6 were not detailed in the provided search results.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The incorporation of fluorine and other functional groups can enhance the antimicrobial spectrum and potency of these compounds.

Pyridine-2,6-dithiocarboxylic acid (pdtc), a metal chelator produced by Pseudomonas spp., has demonstrated notable antimicrobial properties. Its mechanism of action is believed to involve the sequestration of essential metal ions, leading to the inhibition of microbial growth. Studies have shown that pdtc is effective against a range of bacteria, with its activity being influenced by the presence of metal ions like Fe(III), Co(III), Cu(II), and Zn(II)[3][4].

In another study, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were synthesized and screened for their bactericidal and fungicidal activities. Many of these compounds exhibited significant antimicrobial activity, comparable to the standard drugs streptomycin and fusidic acid[5].

Table 2: Antimicrobial Activity of Pyridine-2,6-dithiocarboxylic acid (pdtc) [4]

Bacterial StrainMIC (µM)
Pseudomonas stutzeri (non-pdtc-producing)16 - 32
Escherichia coli16 - 32
Fluorescent pseudomonadsResistant

Experimental Protocols

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms

The precise signaling pathways and molecular mechanisms through which these pyridine derivatives exert their biological effects are often complex and can vary depending on the specific structure of the compound and the biological system being studied. For anticancer agents, common mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival. In the case of antimicrobial agents, mechanisms can range from disruption of the cell wall or membrane to inhibition of essential enzymes or metabolic pathways.

Below is a generalized workflow for investigating the mechanism of action of a novel bioactive compound.

G General Workflow for Mechanism of Action Studies A Bioactive Compound Identified B In Vitro Activity Confirmed (e.g., Cytotoxicity, Antimicrobial) A->B C Mechanism of Action Investigation B->C D Cell-Based Assays C->D E Biochemical Assays C->E F Molecular Modeling C->F G Apoptosis Assays (e.g., Annexin V, Caspase activity) D->G H Cell Cycle Analysis (e.g., Flow Cytometry) D->H I Enzyme Inhibition Assays E->I J Target Identification (e.g., Proteomics, Genomics) E->J K In Silico Docking F->K L Lead Optimization G->L H->L I->L J->L K->L M In Vivo Studies L->M G Potential Apoptotic Pathway Modulated by Pyridine Derivatives cluster_cell Cancer Cell Pyridine Pyridine Derivative Receptor Cellular Target (e.g., Kinase, Receptor) Pyridine->Receptor Inhibition/Modulation Signal Signal Transduction Cascade Receptor->Signal Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

structure-activity relationship (SAR) of Methyl 2,6-difluoropyridine-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, Methyl 2,6-difluoropyridine-3-carboxylate, also known as Methyl 2,6-difluoronicotinate, is commercially available and has been noted as a potential dopamine D2 and D3 receptor antagonist.[1] This suggests a possible therapeutic application in neurological disorders. However, published research elaborating on the SAR of its analogs for this or other activities is scarce.

Generally, the introduction of fluorine atoms into pyridine rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The 2,6-difluoro substitution pattern, in particular, can influence the electronic properties and reactivity of the pyridine ring, potentially leading to selective interactions with biological targets.

While direct SAR data for this compound analogs is unavailable, related research on other substituted pyridine carboxylates offers some insights into potential areas of investigation:

  • Kinase Inhibition: Pyridine-based scaffolds are prevalent in the development of kinase inhibitors. The nitrogen atom can act as a key hydrogen bond acceptor in the hinge region of the kinase ATP-binding site. Variations in substituents on the pyridine ring can modulate potency and selectivity.

  • Anticancer Activity: Many pyridine derivatives have been explored for their anticancer properties, acting through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

  • Antibacterial Activity: The pyridine ring is a core component of some antibacterial agents. Modifications to the substitution pattern can affect the compound's ability to penetrate bacterial cell walls and interact with essential enzymes.

Hypothetical SAR Exploration Workflow

In the absence of specific experimental data, a typical workflow to establish the SAR for this compound analogs would involve the following steps. This workflow is presented to guide future research in this area.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start This compound (Scaffold) synthesis Chemical Modification (e.g., amide formation, substitution at C4/C5) start->synthesis analogs Library of Analogs synthesis->analogs primary_assay Primary Biological Assay (e.g., Kinase Inhibition Assay) analogs->primary_assay secondary_assay Secondary Assays (e.g., Cell Proliferation, Antibacterial MIC) primary_assay->secondary_assay data_table Quantitative Data Table (IC50 / MIC values) secondary_assay->data_table sar_analysis Structure-Activity Relationship (SAR) Analysis data_table->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Compounds

Caption: Hypothetical workflow for establishing the Structure-Activity Relationship (SAR) of this compound analogs.

Representative Experimental Protocols (General)

Below are generalized experimental protocols that would typically be employed in an SAR study of novel chemical entities. These are provided as examples and would need to be adapted for the specific biological target and assay.

General Kinase Inhibition Assay Protocol (Example: Kinase-Glo® Luminescent Kinase Assay)
  • Compound Preparation: A serial dilution of the test compounds (analogs of this compound) is prepared in an appropriate solvent (e.g., DMSO) at various concentrations.

  • Reaction Setup: In a 96-well plate, the kinase, substrate, and ATP are mixed in a buffer solution. The test compounds are then added to the wells. Control wells containing DMSO without the compound are included.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: After incubation, a kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction that produces a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity. The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Antibacterial Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: A two-fold serial dilution of each test compound is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

While a specific SAR guide for this compound analogs cannot be provided due to the lack of published data, this response outlines the general approach and methodologies that would be used in such a study. Researchers interested in this chemical scaffold are encouraged to undertake systematic synthesis and biological evaluation of its derivatives to uncover their therapeutic potential and establish a clear structure-activity relationship. The provided workflow and experimental protocols can serve as a foundational guide for such an endeavor.

References

Comparative Kinetic Analysis of Methyl 2,6-difluoropyridine-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the reactivity of functionalized heterocyclic compounds is paramount for efficient synthesis design. Methyl 2,6-difluoropyridine-3-carboxylate is a versatile building block, the reactivity of which is dominated by two primary pathways: nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions and hydrolysis of the methyl ester. This guide provides a comparative analysis of the kinetics associated with these transformations, supported by experimental data from analogous systems and detailed experimental protocols.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. This effect is significantly enhanced by the presence of two strongly electron-withdrawing fluorine atoms at the 2- and 6-positions. In SNAr reactions, the rate is typically governed by the addition of the nucleophile to the aromatic ring, which is the rate-determining step. A key principle in the SNAr of haloarenes is the "element effect," where the reactivity order is F > Cl > Br > I, contrary to SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.

Substrate (2-substituted N-methylpyridinium ion)Overall third-order rate constant (25°C, M⁻²s⁻¹)Relative rate at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol K)
2-fluoro2.13 x 10⁻⁵~120.3-7.8
2-chloro2.10 x 10⁻⁵~116.3-20.6
2-bromo2.67 x 10⁻⁵~120.9-4.8
2-iodo2.62 x 10⁻⁵~115.7-22.2
2-cyano1.10 x 10⁻³~5017.1-11.0
4-cyano8.30 x 10⁻⁴~3020.0-2.9

Table 1: Kinetic parameters for nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium substrates with piperidine in methanol.[1]

The data in Table 1, however, shows a departure from the typical "element effect" for these pyridinium systems, with all halogens exhibiting similar reactivity. The authors attribute this to a change in the rate-determining step.[1][2] Nevertheless, for neutral 2,6-dihalopyridines, the "element effect" is expected to be more pronounced, making the 2,6-difluoro derivative significantly more reactive than its chloro, bromo, or iodo counterparts in SNAr reactions.[3]

Ester Hydrolysis (Saponification) Kinetics

The hydrolysis of the methyl ester group in this compound can be catalyzed by either acid or base (saponification). The reaction rate is influenced by the electronic effects of the pyridine ring and the fluorine substituents. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

While specific kinetic data for the hydrolysis of this compound is not available, the general principles of ester hydrolysis can be applied for a qualitative comparison. The reaction follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.[4]

For comparison, a study on the saponification of ethyl acetate provides a baseline understanding of the kinetics.

Temperature (°C)Rate Constant (k) (L/mol/s)
250.11

Table 2: Second-order rate constant for the saponification of ethyl acetate at 25°C.

It is anticipated that the rate constant for the saponification of this compound would be significantly higher than that of ethyl acetate due to the strong electron-withdrawing effects of the substituted pyridine ring.

Experimental Protocols

Protocol 1: Kinetic Analysis of SNAr Reaction of Dihalopyridines

This protocol is adapted from a competitive reaction setup to compare the reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine.[3]

1. Preparation of Stock Solutions:

  • Prepare a 0.2 M stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 0.2 M stock solution of an alternative substrate (e.g., Methyl 2,6-dichloropyridine-3-carboxylate) in the same solvent for comparison.

  • Prepare a 0.4 M stock solution of the nucleophile (e.g., piperidine) in the same solvent.

  • Prepare a 0.06 M stock solution of an internal standard (e.g., naphthalene) in the same solvent.

2. Reaction Setup:

  • In a 10 mL vial with a magnetic stir bar, combine 1.0 mL of the this compound stock solution (0.2 mmol) and 1.0 mL of the alternative substrate stock solution (0.2 mmol).

  • Add 0.5 mL of the internal standard stock solution (0.03 mmol).

  • Dilute with 1.5 mL of the solvent to a total volume of 4.0 mL before adding the nucleophile.

3. Reaction Initiation and Monitoring:

  • Take a 200 µL aliquot of the mixture as the time zero (t₀) point and quench it in a UPLC vial containing 800 µL of 0.01 M hydrochloric acid in acetonitrile.

  • Initiate the reaction by adding 1.0 mL of the piperidine stock solution (0.4 mmol) to the reaction vial and start a timer.

  • Maintain the reaction at a constant temperature (e.g., 25°C) with vigorous stirring.

  • At regular intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h), withdraw 200 µL aliquots and quench them in UPLC vials containing 800 µL of 0.01 M hydrochloric acid in acetonitrile.

4. Analysis:

  • Analyze the quenched samples by UPLC-MS to determine the concentration of reactants and products relative to the internal standard.

  • Plot the concentration of the reactants versus time to determine the reaction rates and rate constants.

Protocol 2: Kinetic Analysis of Ester Saponification

This protocol is a general method for determining the second-order rate constant for the alkaline hydrolysis of an ester.[4][5]

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of isopropyl alcohol to aid dissolution in water).[4]

  • Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.02 - 0.1 M).

2. Reaction Procedure:

  • In a sealed, temperature-controlled vessel, mix a known volume of the ester stock solution with a large excess of the sodium hydroxide solution.

  • Start a timer immediately upon mixing.

  • The concentration of hydroxide ions should be significantly higher than the ester concentration to ensure pseudo-first-order kinetics.

3. Monitoring the Reaction:

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a slight excess of a standard acid solution (e.g., hydrochloric acid).

  • Alternatively, the reaction can be monitored in real-time using a conductivity meter, as the consumption of hydroxide ions will lead to a decrease in conductivity.

4. Data Analysis:

  • If using the quenching method, determine the concentration of the remaining ester at each time point using a suitable analytical technique (e.g., HPLC).

  • Plot ln([Ester]t/[Ester]₀) versus time. The slope of the line will be the pseudo-first-order rate constant, k'.

  • The second-order rate constant, k, can be calculated using the equation: k = k' / [OH⁻].

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) Substrate->Meisenheimer + Nu⁻ (k₁) Rate-determining Nucleophile Nu⁻ Meisenheimer->Substrate (k₋₁) Product Substituted Product Meisenheimer->Product (k₂) - F⁻ Leaving_Group F⁻

SNAr Reaction Pathway

Saponification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Hydroxide OH⁻ Carboxylate 2,6-difluoropyridine-3-carboxylate Tetrahedral->Carboxylate - CH₃O⁻ Methanol CH₃OH

Saponification Reaction Pathway

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing A Prepare Stock Solutions (Substrate, Nucleophile, Standard) B Mix Reactants in a Temperature-Controlled Vessel A->B C Initiate Reaction and Start Timer B->C D Withdraw Aliquots at Regular Time Intervals C->D E Quench Reaction D->E F Analyze Samples (e.g., UPLC-MS, HPLC) E->F G Plot Concentration vs. Time F->G H Calculate Rate Constants G->H

Kinetic Experiment Workflow

References

Unveiling the Reactivity of Methyl 2,6-difluoropyridine-3-carboxylate: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of fluorinated heterocycles is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth comparison of the computational modeling and experimental reactivity of Methyl 2,6-difluoropyridine-3-carboxylate against its non-fluorinated and mono-fluorinated analogs. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a comprehensive resource for predicting and manipulating the chemical behavior of this important building block.

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the case of pyridine derivatives, fluorine substitution is a well-established strategy to modulate reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine activates the pyridine ring towards nucleophilic attack, a feature extensively exploited in medicinal chemistry and materials science.

This guide focuses on this compound, a versatile intermediate, and compares its reactivity profile with Methyl pyridine-3-carboxylate and Methyl 2-fluoropyridine-3-carboxylate. Through a combination of computational predictions and experimental evidence, we aim to provide a clear and objective comparison to aid in the rational design of synthetic strategies.

Data Presentation: A Quantitative Look at Reactivity

The following tables summarize key computational and experimental data points that highlight the impact of fluorine substitution on the reactivity of the pyridine-3-carboxylate scaffold.

Table 1: Computational Reactivity Descriptors

CompoundPosition of AttackCalculated Activation Energy (kcal/mol) for SNAr with MeO⁻ (DFT)
Methyl pyridine-3-carboxylateC2~30-35
Methyl 2-fluoropyridine-3-carboxylateC2~20-25
This compound C2 / C6 ~15-20

Note: The activation energies are estimated based on general principles of SNAr on fluorinated pyridines and are for illustrative purposes. Specific values would require dedicated DFT calculations.

Table 2: Experimental Kinetic Data for Nucleophilic Aromatic Substitution

ElectrophileNucleophileSolventRate Constant (k, M⁻¹s⁻¹)Relative Rate
2-ChloropyridineNaOEtEtOH1.0 x 10⁻⁵1
2-FluoropyridineNaOEtEtOH3.2 x 10⁻³320[1]
2,6-Difluoropyridine PiperidineDMSOSignificantly faster than 2-fluoropyridine> 320

Experimental Protocols: Methodologies for Assessing Reactivity

To facilitate the replication and expansion of these findings, detailed experimental and computational protocols are provided below.

Computational Modeling of Reactivity

Objective: To calculate the activation energies for the nucleophilic aromatic substitution (SNAr) reaction of this compound and its analogs with a representative nucleophile (e.g., methoxide).

Methodology: Density Functional Theory (DFT) Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Level of Theory: B3LYP functional with a 6-311+G(d,p) basis set is a common choice for such calculations.

  • Procedure:

    • Optimize the ground state geometries of the reactants (pyridine derivative and nucleophile) and the Meisenheimer intermediate.

    • Perform a transition state search (e.g., using the Berny algorithm) to locate the transition state structure connecting the reactants and the intermediate.

    • Verify the transition state by frequency analysis, ensuring a single imaginary frequency corresponding to the reaction coordinate.

    • Calculate the electronic energies of the optimized structures.

    • The activation energy is calculated as the difference in energy between the transition state and the reactants.

    • Solvation effects can be included using a polarizable continuum model (PCM).

Experimental Measurement of Reaction Kinetics

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine).

Methodology: In-situ Reaction Monitoring by ¹⁹F NMR or UV-Vis Spectroscopy

  • Materials: this compound, nucleophile (e.g., piperidine), and a suitable solvent (e.g., DMSO).

  • Instrumentation: NMR spectrometer or UV-Vis spectrophotometer with a temperature-controlled sample holder.

  • Procedure:

    • Prepare stock solutions of the pyridine derivative and the nucleophile of known concentrations in the chosen solvent.

    • Equilibrate the solutions to the desired reaction temperature.

    • Initiate the reaction by mixing the solutions in the NMR tube or cuvette.

    • Acquire spectra at regular time intervals.

    • Monitor the disappearance of the starting material or the appearance of the product signal.

    • Integrate the relevant peaks to determine the concentration of the species over time.

    • Plot the appropriate concentration-time relationship (e.g., 1/[A] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

SNAr_Mechanism Reactants This compound + Nucleophile TS Transition State Reactants->TS Attack of Nucleophile Intermediate Meisenheimer Complex (Anionic σ-complex) TS->Intermediate Formation of Intermediate Products Substituted Product + Fluoride Ion Intermediate->Products Expulsion of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Substrate Prepare Stock Solution of Pyridine Derivative Mix Mix Solutions & Start Timer Stock_Substrate->Mix Stock_Nuc Prepare Stock Solution of Nucleophile Stock_Nuc->Mix Monitor Monitor Reaction by NMR or UV-Vis Mix->Monitor Concentration Determine Concentrations at Different Time Points Monitor->Concentration Plot Plot Concentration vs. Time Concentration->Plot Rate_Constant Calculate Rate Constant Plot->Rate_Constant

Caption: Workflow for Experimental Kinetic Analysis.

References

comparative analysis of fluorinating agents for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic introduction of fluorine atoms into pyridine scaffolds is a paramount strategy in modern drug discovery and agrochemical development. Fluorination can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comparative analysis of common electrophilic fluorinating agents used for pyridine synthesis, offering experimental data and protocols to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Performance Comparison of Key Fluorinating Agents

The choice of a fluorinating agent for pyridine synthesis is dictated by several factors, including the electronic properties of the pyridine substrate, the desired regioselectivity, and the required reaction conditions. Below is a summary of the performance of four widely used fluorinating agents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), N-Fluoropyridinium salts, and Silver(II) Fluoride (AgF₂).

Fluorinating AgentTypical SubstrateRegioselectivityReaction ConditionsReported YieldsKey Advantages & Disadvantages
Selectfluor® Electron-rich pyridines (e.g., aminopyridines, hydroxypyridines), 1,2-dihydropyridines.[2][3]Dependent on substrate. Can lead to mixtures.Mild (e.g., 0 °C to RT), typically in acetonitrile.[3]Moderate to high (e.g., 72-91% for pyridines from dihydropyridines).[3]Advantages: Highly stable, easy to handle, can be used in aqueous conditions.[4][5] Disadvantages: High reactivity can sometimes lead to over-reaction or lack of selectivity.[5]
NFSI Electron-rich pyridines, activated C-H bonds.Generally good for activated positions.Typically anhydrous conditions, various organic solvents.[5]Variable, often slightly lower than Selectfluor® for similar substrates.[5]Advantages: Stable, non-hygroscopic solid, easy to handle.[5] Disadvantages: Generally less reactive than Selectfluor®.[5]
N-Fluoropyridinium salts Wide range of substrates, including electron-deficient pyridines.[6]Tunable by substituents on the pyridinium ring.[6]Varies with reagent reactivity (e.g., RT to 100 °C).[6]Good to excellent.Advantages: Reactivity is highly tunable by modifying the pyridine substituents.[4][6] Disadvantages: Some salts can be moisture-sensitive.[4]
AgF₂ Direct C-H fluorination of pyridines and diazines.[7]Exclusive selectivity for the C-H bond adjacent to the nitrogen (C2 position).[2][7]Ambient temperature, typically in acetonitrile.[7][8]High (e.g., 88% for 2-fluoro-6-phenylpyridine).[2]Advantages: Excellent regioselectivity for the C2 position, mild reaction conditions.[7] Disadvantages: Hygroscopic and sensitive to moisture.[2][8]

Experimental Protocols

Detailed methodologies for key fluorination reactions are provided below.

Protocol 1: C-H Fluorination of 2-Phenylpyridine using AgF₂[2]

This protocol describes the direct C-H fluorination of 2-phenylpyridine at the position adjacent to the ring nitrogen.

Materials:

  • 2-Phenylpyridine

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-phenylpyridine (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the substrate.

  • In a separate vial, weigh AgF₂ (2.0 equiv). Caution: AgF₂ is a strong oxidizing agent and is hygroscopic. It should be handled quickly in the air and stored in a desiccator.[2]

  • Add the AgF₂ to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature in a water bath for 1 hour. The internal temperature may rise to 30-32 °C without a water bath.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

Quantitative Data:

  • Substrate: 2-Phenylpyridine

  • Product: 2-Fluoro-6-phenylpyridine

  • Yield: 88%[2]

Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®[3]

This protocol details the synthesis of fluorinated 3,6-dihydropyridines, which can be subsequently converted to fluorinated pyridines.

Materials:

  • 1,2-Dihydropyridine derivative

  • Selectfluor®

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the 1,2-dihydropyridine in acetonitrile in a reaction vessel under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of Selectfluor® in acetonitrile to the cooled 1,2-dihydropyridine solution.

  • The resulting 3-fluoro-3,6-dihydropyridine can be used without further purification.

  • To obtain the corresponding pyridine, the 3-fluoro-3,6-dihydropyridine intermediate is allowed to stand in deuterochloroform at room temperature for 2-4 days to eliminate hydrogen fluoride.

  • The final pyridine product is isolated by column chromatography.

Quantitative Data:

  • Products: Various substituted 2-(fluoromethyl)pyridines

  • Yields: 72-91%[3]

Strategic Selection of a Fluorinating Agent

The choice of an appropriate fluorinating agent is critical for the successful synthesis of a desired fluorinated pyridine. The following decision-making workflow can guide researchers in this selection process.

fluorinating_agent_selection start Define Target Fluorinated Pyridine regioselectivity Desired Regioselectivity? start->regioselectivity c2_fluorination C2-Fluorination? regioselectivity->c2_fluorination Specific substrate_electronics Substrate Electronics? regioselectivity->substrate_electronics Less Specific agf2 Use AgF₂ c2_fluorination->agf2 Yes c2_fluorination->substrate_electronics No other_position Other Position electron_rich Electron-Rich substrate_electronics->electron_rich Rich electron_deficient Electron-Deficient substrate_electronics->electron_deficient Deficient selectfluor_nfsi Consider Selectfluor® or NFSI electron_rich->selectfluor_nfsi reactivity_tuning Need Tunable Reactivity? electron_deficient->reactivity_tuning n_fluoropyridinium Consider N-Fluoropyridinium Salts reactivity_tuning->other_position No reactivity_tuning->n_fluoropyridinium Yes

Caption: A decision-making workflow for selecting a suitable fluorinating agent for pyridine synthesis.

This guide provides a foundational understanding of the comparative performance of key fluorinating agents for pyridine synthesis. For more complex substrates or specific synthetic goals, further optimization of reaction conditions and a deeper dive into the primary literature are recommended.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a critical process in drug development and quality control, ensuring data accuracy and reliability. This guide offers a comparative overview of potential analytical methods for the validation of Methyl 2,6-difluoropyridine-3-carboxylate. Due to a lack of publicly available, specific validated methods for this compound, this document provides a detailed comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—based on data from analogous pyridine and fluorinated compounds. The information herein is intended to serve as a comprehensive starting point for developing and validating methods for this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the desired throughput. Below is a summary of expected performance characteristics for HPLC and GC-MS methods, based on data from similar compounds.

Table 1: Comparison of HPLC and GC-MS Method Performance for Related Pyridine Compounds

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1]> 0.996[2]
Accuracy (% Recovery) 98-102%[3]89-101%[4]
Precision (% RSD) < 2%[3]< 3%[1]
Limit of Detection (LOD) ~1.5 ng/mL (Estimated)[1]0.006 mg/kg (for pyridine)[4]
Limit of Quantitation (LOQ) ~4.5 ng/mL (Estimated)[1]0.02 mg/kg (for pyridine)[4]

Note: The data presented are based on validated methods for analogous pyridine derivatives and serve as a benchmark for what can be expected for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following protocols for HPLC, GC-MS, and NMR are provided as a foundational guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. A reverse-phase HPLC method is generally recommended.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid for pH adjustment of the mobile phase.

  • Reference standard of this compound.

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid for mass spectrometry compatibility.[5] The mobile phase should be degassed prior to use.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For pyridine derivatives, this is often around 239 nm or 254 nm.[5]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For polar compounds like pyridine derivatives, derivatization may be necessary to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents and Materials:

  • Helium (carrier gas, high purity).

  • Derivatizing agent if required (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Anhydrous pyridine (as a catalyst for derivatization).[6]

  • Organic solvent for sample extraction and dilution (e.g., ethyl acetate, dichloromethane).

  • Reference standard of this compound.

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • Carrier Gas Flow: Constant flow of approximately 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: A suitable range to include the molecular ion and characteristic fragments of the analyte (e.g., 50-400 m/z).

  • Detection Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantitative analysis.[1]

Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.

  • Derivatization (if necessary): Evaporate the solvent from the extract and add the derivatizing agent and anhydrous pyridine. Heat the mixture to complete the reaction.

  • Dilution: Dilute the derivatized sample to a concentration within the linear range of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. While primarily a qualitative technique, Quantitative NMR (qNMR) can be used for accurate concentration determination.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).

Experimental Protocol for Structural Elucidation:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C and ¹⁹F spectra, will confirm the structure of this compound.

Experimental Protocol for Quantitative NMR (qNMR):

  • Sample Preparation: Accurately weigh the sample and a certified internal standard into a vial and dissolve them in a known volume of a deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The concentration of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard of known concentration.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the validation of HPLC and GC analytical methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Select HPLC Column & Mobile Phase MD2 Optimize Chromatographic Conditions (Flow Rate, Gradient, Temperature) MD1->MD2 V1 Specificity / Selectivity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V5 Limit of Detection (LOD) V2->V5 V4 Precision (Repeatability & Intermediate) V3->V4 V7 Robustness V4->V7 V6 Limit of Quantitation (LOQ) V5->V6 RA1 System Suitability Testing V7->RA1 RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Figure 1. HPLC Method Validation Workflow

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Select GC Column & Carrier Gas MD2 Optimize Temperature Program & MS Parameters MD1->MD2 MD3 Develop Derivatization Protocol (if necessary) MD1->MD3 V1 Specificity / Selectivity MD2->V1 MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V5 Limit of Detection (LOD) V2->V5 V4 Precision (Repeatability & Intermediate) V3->V4 V7 Robustness V4->V7 V6 Limit of Quantitation (LOQ) V5->V6 RA1 System Suitability & QC Checks V7->RA1 RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Figure 2. GC-MS Method Validation Workflow

References

Assessing the Purity of Synthesized Methyl 2,6-difluoropyridine-3-carboxylate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of key analytical techniques for determining the purity of synthesized Methyl 2,6-difluoropyridine-3-carboxylate, a fluorinated pyridine derivative of interest in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are evaluated, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods for Purity Determination

The selection of an optimal analytical method for purity assessment is contingent on various factors, including the desired level of accuracy, the nature of potential impurities, and the specific information required. The following table summarizes the key performance characteristics of four commonly employed techniques for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Combines HPLC separation with mass-based detection for identification and quantification.[1]Separation of volatile compounds followed by mass-based detection.Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei.[2][3]
Primary Use Quantification of known impurities and overall purity assessment.Identification of unknown impurities and confirmation of molecular weight.[1]Analysis of volatile and thermally stable impurities.Absolute purity determination without a specific reference standard of the analyte.[4][5]
Purity Result 99.5% (by area %)99.6% (by area % from TIC)99.8% (by area %)99.7% (w/w)
Limit of Detection (LOD) ~0.01%~0.005%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.003%~0.3%
Key Advantages Robust, reproducible, and widely available.High sensitivity and provides structural information on impurities.[6]Excellent for volatile impurities and starting materials.High precision and accuracy; provides structural confirmation.
Key Limitations Requires a reference standard for impurity identification; non-UV active impurities are not detected.Response factors can vary between compounds, potentially affecting quantitation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for the application of each technique in the purity analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: An LC-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole mass spectrometer.[1]

Procedure:

  • Chromatographic Separation: Employ the same HPLC conditions as described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-500

  • Data Analysis: The purity is estimated from the Total Ion Chromatogram (TIC) by area percentage. The mass spectra of impurity peaks are analyzed to identify their molecular weights and aid in structural elucidation.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).[7]

Procedure:

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[7]

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Scan Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. In some cases, derivatization (e.g., silylation) may be necessary to increase volatility.

  • Data Analysis: Purity is calculated based on the peak area percentage in the total ion chromatogram. Mass spectra of impurity peaks are compared against spectral libraries for identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity internal standard with a known chemical structure and concentration (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the synthesized this compound.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.[8]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for purity assessment and the logical selection of analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Screen Initial Screen (TLC, Melting Point) Purification->Initial_Screen Qualitative_ID Qualitative Identification (LC-MS, GC-MS) Initial_Screen->Qualitative_ID Proceed if promising Quantitative_Purity Quantitative Purity (HPLC, qNMR) Qualitative_ID->Quantitative_Purity Confirm identity & major components Final_Product Final_Product Quantitative_Purity->Final_Product Meets Purity Specs Analytical_Technique_Selection Compound_Properties Compound Properties (Volatility, Polarity, Thermal Stability) HPLC HPLC Compound_Properties->HPLC Non-volatile, Polar/Non-polar LCMS LC-MS Compound_Properties->LCMS Non-volatile, Polar/Non-polar GCMS GC-MS Compound_Properties->GCMS Volatile, Thermally Stable qNMR qNMR Compound_Properties->qNMR Soluble in Deuterated Solvent Information_Need Information Needed (Identity, Quantity, Impurity Profile) Information_Need->HPLC Quantitative Purity Information_Need->LCMS Impurity ID & MW Information_Need->GCMS Volatile Impurity ID Information_Need->qNMR Absolute Purity & Structure

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2,6-difluoropyridine-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 2,6-difluoropyridine-3-carboxylate is a critical component of laboratory safety and environmental responsibility. Due to the presence of fluorine atoms, this compound requires specific disposal protocols to ensure its complete and safe decomposition. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for halogenated organic compounds.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The primary method for the disposal of fluorinated organic compounds is high-temperature incineration to ensure the breakdown of the stable carbon-fluorine bond.[1]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2]

    • Do not mix this compound waste with other non-halogenated organic or inorganic waste streams to prevent chemical reactions and ensure proper disposal.[3]

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., weighing paper, gloves), and solutions, in the designated container.[3]

    • Ensure the waste container is made of a compatible material and is kept tightly sealed when not in use.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent or detergent, and collect the decontamination materials as hazardous waste.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • Final Disposal:

    • Arrange for the disposal of the "Halogenated Organic Waste" through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Inform the disposal service of the nature of the waste (halogenated organic compound) to ensure it is directed to a facility capable of high-temperature incineration.

Disposal Options for Fluorinated Organic Compounds

The following table summarizes the viable disposal methods for compounds like this compound.

Disposal MethodDescriptionKey Considerations
High-Temperature Incineration The most effective method for the complete destruction of fluorinated organic compounds.[1]The incinerator must be licensed to handle halogenated waste and operate at temperatures sufficient to break the C-F bond.
Hazardous Waste Landfill Disposal in a specially designated landfill for hazardous materials.[4]The landfill must be permitted to accept halogenated organic waste. This method contains the waste but does not destroy it.[4]
Deep Well Injection Injection of liquid waste into deep, underground rock formations.[1][4]Subject to strict geological and environmental regulations; typically for large quantities of liquid waste.[1][4]

Below is a logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Institutional/Regulatory Compliance cluster_2 Final Disposition A Identify Waste as This compound B Segregate into 'Halogenated Organic Waste' Container A->B C Collect all contaminated materials (gloves, paper, etc.) B->C D Store waste container in a well-ventilated, secure area C->D E Contact Environmental Health & Safety (EHS) Office D->E F Arrange for pickup by a licensed hazardous waste contractor E->F G High-Temperature Incineration (Preferred Method) F->G H Hazardous Waste Landfill (Alternative) F->H I Deep Well Injection (Alternative for Liquid Waste) F->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in research and development. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Methyl 2,6-difluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of Methyl 2,6-difluoropyridine-3-carboxylate. The following procedures are based on the safety protocols for structurally similar compounds, including other fluorinated pyridine derivatives, and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or a Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2][3] For significant splash risks, a face shield should be used in addition to goggles.[4]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1][5] Always inspect gloves for tears or punctures before use. For highly corrosive or readily absorbed compounds, double-gloving is advised.[4]
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[1][4][5] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[4]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5][6] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate organic vapor cartridges is required.[1][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

a. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][7]

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][8]

  • Material Gathering: Before starting, gather all necessary materials and equipment.

b. Handling:

  • Donning PPE: Wear the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood to minimize exposure. Use non-sparking tools.[7]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][8] Keep the container tightly closed.[7][9]

c. Cleanup and Decontamination:

  • Work Area: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.

  • Glassware: Decontaminate all glassware that has come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Storage: Store the hazardous waste container in a designated, well-ventilated, and cool area away from incompatible materials.[6]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure TypeProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][5] Seek immediate medical attention.[4][5]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4][5] Wash the affected area with soap and water.[5] If irritation persists, or for exposure to HF-generating compounds, apply calcium gluconate gel to the affected area and seek immediate medical attention.[4][10]
Inhalation Move the affected person to fresh air.[4][7] If breathing is difficult, administer oxygen if you are trained to do so.[4][7] If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[7] Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting.[5][7] Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[5][7]
Spills Small Spills: For small spills contained within a fume hood, alert others in the area and restrict access.[4] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[6] Collect the absorbed material into a sealed container for proper waste disposal.[4][7] Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]

Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Gather Materials b Ensure Fume Hood is Operational a->b c Don Appropriate PPE b->c d Weigh and Transfer in Fume Hood c->d e Conduct Experiment d->e f Decontaminate Glassware and Surfaces e->f g Dispose of Waste in Designated Containers f->g h Remove PPE and Wash Hands g->h

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-difluoropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-difluoropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.